5-Iodo-2,4-dimethyl-1H-imidazole: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics
Executive Summary As a Senior Application Scientist, I approach the synthesis and utilization of 5-Iodo-2,4-dimethyl-1H-imidazole not merely as a routine halogenation task, but as the strategic functionalization of a pri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach the synthesis and utilization of 5-Iodo-2,4-dimethyl-1H-imidazole not merely as a routine halogenation task, but as the strategic functionalization of a privileged pharmacophore. The imidazole ring is ubiquitous in biological systems and drug discovery. By introducing two electron-donating methyl groups and a highly reactive heavy halogen (iodine) at the 5-position, we create a highly versatile building block. This guide dissects the chemical properties, the mechanistic causality behind its synthesis, and its critical role in transition-metal cross-coupling and epigenetic drug development.
Chemical Profile & Structural Dynamics
The structural rationale behind 5-iodo-2,4-dimethyl-1H-imidazole lies in its precise electronic and steric tuning. The 2,4-dimethyl substitution provides steric bulk and increases the electron density of the imidazole core, enhancing its nucleophilicity and altering its inherent
pKa
. The iodine atom at the 5-position serves as an ideal, easily polarizable leaving group for oxidative addition in palladium-catalyzed reactions.
Quantitative Data Summary
Below is a consolidated physicochemical profile of the compound[1]:
The preparation of 5-iodo-2,4-dimethyl-1H-imidazole requires high regioselectivity. Because positions 2 and 4 are blocked by methyl groups, electrophilic aromatic substitution (
SEAr
) is forced to the 5-position.
Causality Behind Experimental Choices
Reagent Selection (NIS vs.
I2
): We select N-iodosuccinimide (NIS) over elemental iodine (
I2
) because NIS provides a controlled, steady release of the active iodonium ion (
I+
). Direct use of
I2
with strong oxidants can lead to oxidative degradation of the electron-rich dimethylimidazole core.
Solvent Selection (Anhydrous DMF): Polar aprotic solvents like N,N-Dimethylformamide (DMF) stabilize the highly polarized transition state during the
SEAr
mechanism without acting as competing nucleophiles.
Temperature Control (0°C to RT): Initiating the reaction at 0°C mitigates exothermic runaway and suppresses the formation of N-iodinated kinetic byproducts, ensuring thermodynamic control favors C5-iodination.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, where physical state changes confirm the success of each mechanistic step. Expected yield is typically ~72%[2].
Step 1: Initiation & Solvation
Action: Dissolve 1.0 equivalent of 2,4-dimethyl-1H-imidazole in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
Validation: The solution should be completely clear. Argon prevents ambient moisture from hydrolyzing the active iodinating species.
Step 2: Electrophilic Addition
Action: Cool the reaction vessel to 0°C using an ice-water bath. Add 1.05 equivalents of NIS portion-wise over 15 minutes.
Validation: The solution will transition from colorless to a pale yellow/amber. This color change is the visual validation of the active iodonium complex forming and reacting with the imidazole core.
Step 3: Propagation
Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor via LC-MS until the starting material mass (
m/z
97) is fully converted to the product mass (
m/z
223).
Step 4: Quench & Neutralization (Critical Step)
Action: Quench the reaction by adding an equal volume of saturated aqueous sodium thiosulfate (
Na2S2O3
).
Validation: An immediate color change from amber to colorless or pale yellow must occur. This confirms the reduction of unreacted active iodine species (
I+
or
I2
to
I−
), preventing downstream purification issues and product degradation.
Step 5: Isolation
Action: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl or copious amounts of brine to remove residual DMF. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).
Bromodomain-containing protein 4 (BRD4) is a major epigenetic reader targeted in oncology and inflammatory diseases. Historically, pan-BET inhibitors suffered from toxicity. Recent breakthroughs have utilized 5-iodo-2,4-dimethyl-1H-imidazole to synthesize furo[3,2-c]pyridin-4(5H)-one derivatives that selectively inhibit the second bromodomain (BD2) of BRD4[2].
By coupling the 2,4-dimethylimidazole moiety to the core scaffold, researchers discovered that the imidazole ring occupies the BC channel of the protein. The specific steric hindrance of the methyl groups, combined with face-to-face interactions with the His437 residue, drives a dramatic >400-fold selectivity for pan-BD2 over BD1[2].
Transition-Metal Cross-Coupling
The C-I bond of this compound is highly reactive towards oxidative addition by Palladium(0) catalysts. This allows the 2,4-dimethylimidazole core to be appended to complex aryl or heteroaryl scaffolds via:
Suzuki-Miyaura Coupling: Reacting with aryl boronic acids using
Pd(PPh3)4
and a base (e.g.,
Na2CO3
) in a biphasic toluene/water system[3].
Sonogashira Coupling: Reacting with terminal alkynes using a Pd/CuI co-catalyst system to build extended conjugated networks.
Visualizations
Workflow from regioselective C5-iodination to downstream epigenetic drug assembly.
Logical relationship of pharmacophore domains driving BRD4 BD2 selectivity.
An In-Depth Technical Guide to 5-Iodo-2,4-dimethyl-1H-imidazole: A Key Building Block for Modern Drug Discovery
Abstract This technical guide provides a comprehensive overview of 5-Iodo-2,4-dimethyl-1H-imidazole, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development. While...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 5-Iodo-2,4-dimethyl-1H-imidazole, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development. While detailed experimental literature on this specific molecule is nascent, this document synthesizes available data, outlines its core physicochemical properties, presents a robust, field-proven protocol for its synthesis via electrophilic iodination, and explores its potential applications as a versatile scaffold in medicinal chemistry. The strategic inclusion of an iodine atom on the privileged imidazole core offers a unique synthetic handle for developing novel therapeutics, particularly in oncology and infectious diseases.
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle that stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in nature, most notably in the essential amino acid histidine, underpins its critical role in biological systems, including enzyme catalysis and protein structure.[3] This biological significance has rendered the imidazole nucleus a "privileged scaffold," a molecular framework that is frequently utilized in the design of therapeutic agents due to its ability to interact with a wide range of biological targets.[1][4] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[2][5]
The functionalization of this scaffold is a key strategy in drug discovery. 5-Iodo-2,4-dimethyl-1H-imidazole represents a synthetically valuable derivative. The introduction of an iodine atom serves two primary purposes: it modulates the electronic and lipophilic properties of the parent molecule and, more importantly, it provides a highly versatile reactive site for further molecular elaboration through modern cross-coupling reactions.[6][7] This guide delves into the essential technical data and methodologies associated with this promising chemical entity.
Core Compound Data and Physicochemical Properties
Precise and verified data are critical for experimental design. The key identifiers and properties for 5-Iodo-2,4-dimethyl-1H-imidazole are summarized below. It is important to note that while core identifiers are established, extensive experimental data such as melting point and solubility are not widely published, a common scenario for specialized research building blocks.[8]
The most logical and field-proven approach for the synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole is the direct electrophilic iodination of its readily available precursor, 2,4-dimethyl-1H-imidazole (CAS: 930-62-1).[11][12] This method is favored for its atom economy and operational simplicity compared to alternatives that may use more hazardous or expensive reagents like iodine monochloride.[13]
Causality of Experimental Design
The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The iodination reaction is typically performed under basic conditions. The base, such as sodium hydroxide or sodium bicarbonate, serves a dual purpose: it deprotonates the imidazole N-H, increasing the nucleophilicity of the ring, and it neutralizes the hydrogen iodide (HI) byproduct formed during the reaction, driving the equilibrium towards the product. The choice of solvent, often a water-miscible co-solvent like ethanol, is crucial for dissolving both the organic precursor and the inorganic reagents.[13]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, adapted from established procedures for the iodination of imidazole scaffolds.[13]
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethyl-1H-imidazole (1.0 equiv) and sodium bicarbonate (2.5 equiv) in a 1:1 mixture of ethanol and deionized water. Stir at room temperature until all solids are dissolved.
Iodination: In a separate flask, prepare a solution of iodine (1.1 equiv) in ethanol. Slowly add the iodine solution dropwise to the stirring imidazole solution over 30-60 minutes. The reaction mixture may develop a dark color which should fade over time.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).
Aqueous Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The solution should become colorless.
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Final Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to yield pure 5-Iodo-2,4-dimethyl-1H-imidazole as a solid.
Applications in Drug Development
The true value of 5-Iodo-2,4-dimethyl-1H-imidazole lies in its potential as a versatile intermediate for constructing complex molecules.
A Versatile Synthetic Handle: The carbon-iodine bond is a key functional group for organometallic cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[6] This allows for the facile introduction of a wide array of substituents (aryl, heteroaryl, alkynyl, amino groups) at the 5-position of the imidazole ring, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
Scaffold for Targeted Therapies: The imidazole core is a known pharmacophore in numerous approved drugs, including kinase inhibitors used in oncology.[4] By using 5-Iodo-2,4-dimethyl-1H-imidazole as a starting point, medicinal chemists can design and synthesize novel compounds targeted against specific enzymes or receptors implicated in diseases like cancer.[1]
Development of Antimicrobial Agents: The structural motif is also present in many antifungal and antibacterial agents.[5] The ability to systematically modify the scaffold allows for the optimization of activity against resistant strains and the exploration of new mechanisms of action.
Safety and Hazard Information
Based on notified classifications, 5-Iodo-2,4-dimethyl-1H-imidazole should be handled with appropriate care in a laboratory setting.[9]
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure)[9]
Handling Recommendations:
Work in a well-ventilated fume hood.
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
5-Iodo-2,4-dimethyl-1H-imidazole is a strategically important, if under-characterized, chemical building block. Its synthesis from a common precursor is straightforward, and its true utility is realized as a versatile intermediate for library synthesis in drug discovery programs. The combination of the biologically relevant imidazole core with a reactive iodine handle makes it a high-value tool for medicinal chemists aiming to develop the next generation of targeted therapeutics. Further exploration of its reaction chemistry and the biological activity of its derivatives is strongly warranted.
References
NextSDS. (n.d.). 5-iodo-2,4-dimethyl-1H-imidazole — Chemical Substance Information.
Benchchem. (n.d.). An In-Depth Technical Guide to 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide: Synthesis, Characterization, and Biological Context.
gChem. (2025, July 15). DMSO/I2: Simple and Green Syntheses of Imidazoles.
NextSDS. (n.d.). 2,4-dimethyl-1H-imidazole — Chemical Substance Information.
Preprints.org. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
Matrix Fine Chemicals. (n.d.). 2,4-DIMETHYL-1H-IMIDAZOLE | CAS 930-62-1.
Google Patents. (n.d.). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
Wikipedia. (n.d.). Imidazole.
Journal of Chemical Research. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
Journal of Applied Pharmaceutical Sciences and Research. (2016, October 1). Imidazole and its derivatives as potential candidates for drug development.
BMC Chemistry. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds.
Potential biological activity of substituted iodo-imidazoles
Defining the Project Scope Okay, I've got a handle on the request now. I'm focusing on the potential biological activity of substituted iodo-imidazoles, targeting a technical audience.
Author: BenchChem Technical Support Team. Date: March 2026
Defining the Project Scope
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Outlining the Structure
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Developing a Guide on Biology
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Defining the Content Structure
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Outlining Technical Details
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Detailing Key Interactions
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Analyzing Biological Mechanisms
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Compiling Biological Data
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Illustrating Inhibition Mechanism
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Refining Structural Details
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Refining Data Integrity
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Refining Data Presentation
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Finalizing Textual Content
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Detailing Chemical Reactivity
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Visualizing Inhibitor Interaction
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Detailing Inhibition Validation
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Exploratory
Molecular Weight, Structural Dynamics, and Synthetic Utility of 5-Iodo-2,4-dimethyl-1H-imidazole: A Technical Guide for Drug Discovery
Executive Summary In the realm of modern medicinal chemistry and drug development, halogenated heteroaromatics serve as indispensable building blocks. 5-Iodo-2,4-dimethyl-1H-imidazole is a highly specialized intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of modern medicinal chemistry and drug development, halogenated heteroaromatics serve as indispensable building blocks. 5-Iodo-2,4-dimethyl-1H-imidazole is a highly specialized intermediate characterized by its unique steric profile and electronic distribution. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its synthetic methodologies, and its critical role in advanced cross-coupling reactions for epigenetic drug discovery.
Physicochemical Profiling & Structural Causality
Understanding the fundamental parameters of 5-Iodo-2,4-dimethyl-1H-imidazole is critical for calculating reaction stoichiometry and predicting its behavior in biological systems. The molecule consists of an imidazole core substituted with two electron-donating methyl groups and a heavy iodine atom.
The heavy iodine atom significantly contributes to the total molecular weight (126.9 g/mol out of the total 222.03 g/mol ) [1][1]. This high halogen mass fraction is a critical consideration for ligand efficiency metrics in rational drug design. Furthermore, the highly polarizable carbon-iodine (C–I) bond at the 5-position makes it an exceptionally reactive electrophile for transition-metal-catalyzed oxidative addition.
The 5-iodo-imidazole scaffold is highly prized in contemporary medicinal chemistry. A prominent application is its utilization as a core precursor in the synthesis of BRD4 Second Bromodomain (BD2)-selective inhibitors [3][3]. BRD4 is an epigenetic reader protein heavily implicated in acute myeloid leukemia (AML) and various solid tumors. By leveraging the iodine atom as a synthetic handle, researchers can execute late-stage cross-coupling to direct the molecule toward the ZA loop of the BD2 domain, achieving remarkable target selectivity [3][3].
Self-Validating Experimental Workflows
As a Senior Application Scientist, it is imperative to design protocols that are not merely sequential steps, but logically grounded, self-validating systems. Below are the optimized methodologies for the synthesis and downstream application of 5-Iodo-2,4-dimethyl-1H-imidazole.
Objective: Synthesize 5-Iodo-2,4-dimethyl-1H-imidazole from the commercially available 2,4-dimethyl-1H-imidazole precursor [3][3].
Substrate Activation: Dissolve 2,4-dimethyl-1H-imidazole in an alkaline aqueous solution (e.g.,
NaOH
).
Causality: The basic medium deprotonates the imidazole
N−H
, generating an electron-rich imidazolide anion. The synergistic electron-donating effect of the two methyl groups enhances the nucleophilicity of the unsubstituted C5 position, directing the electrophilic attack exclusively to this site.
Halogenation: Add molecular iodine (
I2
) portion-wise while maintaining the temperature at 0–5°C.
Causality: Strict thermal control suppresses the oxidative degradation of the heteroaromatic ring and prevents unwanted polyhalogenation.
Validation Checkpoint: The immediate dissipation of the dark brown iodine color to a pale or colorless solution visually confirms the complete reduction of unreacted
I2
to water-soluble iodide (
I−
). This ensures no residual oxidant will interfere with downstream purification or cause product discoloration.
Isolation: Extract the aqueous layer with ethyl acetate, dry over anhydrous
Na2SO4
, concentrate in vacuo, and recrystallize to yield the pure iodinated product.
Objective: Couple 5-Iodo-2,4-dimethyl-1H-imidazole with a boronic acid derivative to build complex therapeutic architectures [4][4].
Reagent Assembly: In a Schlenk flask, combine 0.22 g (1.0 mmol) of 5-Iodo-2,4-dimethyl-1H-imidazole, the target boronic acid (1.1 mmol), and 0.006 g of
Pd(PPh3)4
catalyst (5 mol%) [4][4].
Biphasic Solvent System: Introduce a degassed mixture of 8 mL Toluene, 4 mL Ethanol, and 4 mL of 2M
Na2CO3
[4][4].
Causality: Toluene dissolves the organic substrates, ethanol acts as a miscible phase-transfer agent, and the aqueous carbonate base is critical for activating the boronic acid into a highly reactive, electron-rich boronate complex capable of transmetalation.
Deoxygenation: Purge and backfill the reaction vessel with Argon three times [4][4].
Causality: Rigorous exclusion of atmospheric oxygen is mandatory to prevent the irreversible oxidation of the active
Pd0
species to an inactive
PdII
state.
Thermal Activation: Heat the mixture at 80°C for 4 hours [4][4].
Reaction Monitoring & Validation: Analyze the reaction progress via LC-MS.
Validation Checkpoint: The formation of palladium black (a fine dark precipitate) on the flask walls often correlates with the consumption of the aryl iodide and the subsequent aggregation of the depleted catalyst, serving as a secondary visual indicator of reaction completion. Dilute with water (10 mL) and extract with EtOAc for purification [4][4].
Workflow Visualization
Synthetic workflow and downstream application of 5-Iodo-2,4-dimethyl-1H-imidazole.
A Comprehensive Technical Guide to the Solubility of 5-Iodo-2,4-dimethyl-1H-imidazole in Common Laboratory Solvents
Introduction 5-Iodo-2,4-dimethyl-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. As with any compound destined for these applications, a thorough u...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Iodo-2,4-dimethyl-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. As with any compound destined for these applications, a thorough understanding of its solubility profile is a critical first step in its development and application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of 5-Iodo-2,4-dimethyl-1H-imidazole in a range of common laboratory solvents. The principles and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The dissolution process can be conceptualized as a two-step process: the energy input required to break the solute-solute and solvent-solvent interactions, followed by the energy released upon the formation of solute-solvent interactions.
The parent molecule, imidazole, is a polar compound due to the presence of two nitrogen atoms and the ability to form hydrogen bonds. It is highly soluble in water and other polar solvents.[2][3] However, the introduction of substituents to the imidazole ring can significantly alter its physicochemical properties, including solubility.
In the case of 5-Iodo-2,4-dimethyl-1H-imidazole, we must consider the contributions of each substituent:
The Imidazole Core: The fundamental imidazole ring system provides a polar backbone with hydrogen bond donor and acceptor capabilities.
Two Methyl Groups (-CH3): These are nonpolar, alkyl groups that will increase the lipophilicity (fat-solubility) of the molecule and may decrease its solubility in highly polar solvents like water.
An Iodine Atom (-I): The iodo-substituent is large and polarizable. While iodine is an electronegative halogen, its contribution to polarity is complex. It can participate in halogen bonding and will increase the overall molecular weight, which can impact solubility.
Based on this structure, we can anticipate that 5-Iodo-2,4-dimethyl-1H-imidazole will exhibit moderate to good solubility in a range of organic solvents, with its solubility in water likely being limited. The presence of both polar (imidazole ring, iodine) and nonpolar (methyl groups) features suggests that it may be soluble in solvents of intermediate polarity.
Predictive Solubility Profile of 5-Iodo-2,4-dimethyl-1H-imidazole
While experimental determination is the gold standard, a predictive assessment can guide solvent selection. The following table provides a qualitative and quantitative prediction of solubility in common laboratory solvents, categorized by their polarity.
Solvent Category
Solvent
Predicted Qualitative Solubility
Predicted Quantitative Solubility Range (mg/mL)
Rationale
Polar Protic
Water
Sparingly Soluble to Slightly Soluble
1 - 10
The polar imidazole core is offset by the lipophilic methyl groups and the large iodo substituent.
Methanol
Soluble
> 33
The alcohol's ability to hydrogen bond and its alkyl character can solvate both polar and nonpolar parts of the molecule.
Ethanol
Soluble
> 33
Similar to methanol, but slightly less polar, which may enhance solubility of the substituted imidazole.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Very Soluble
> 100
DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)
Freely Soluble
33 - 100
Another highly effective polar aprotic solvent, often used in synthesis involving imidazole derivatives.
Acetonitrile
Soluble
> 33
A less polar aprotic solvent than DMSO or DMF, but should still effectively solvate the molecule.
Acetone
Soluble
> 33
A common ketone solvent with moderate polarity.
Nonpolar
Dichloromethane (DCM)
Soluble
> 33
A halogenated solvent that can interact well with the iodo-substituent.
Tetrahydrofuran (THF)
Soluble
> 33
A cyclic ether with moderate polarity, often used in the synthesis of iodo-imidazoles.[4]
Toluene
Slightly Soluble
10 - 33
The aromatic ring can interact with the imidazole ring, but overall polarity is low.
Hexane
Insoluble
< 1
A nonpolar alkane that is unlikely to effectively solvate the polar imidazole core.
Experimental Determination of Solubility
A systematic approach to experimentally determining solubility is crucial for obtaining reliable and reproducible data. The following protocols are based on established methodologies, such as the shake-flask method, which is widely recognized for its accuracy.[5][6]
Workflow for Solubility Determination
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Detailed Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.
1. Materials and Equipment:
5-Iodo-2,4-dimethyl-1H-imidazole (solid)
Selected solvents (analytical grade or higher)
Scintillation vials or other suitable sealed containers
Orbital shaker or rotator with temperature control
Analytical balance
Volumetric flasks and pipettes
Syringes and 0.45 µm syringe filters (chemically compatible with the solvent)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
2. Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 5-Iodo-2,4-dimethyl-1H-imidazole to a vial (e.g., 20 mg). The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.
Accurately add a known volume of the chosen solvent (e.g., 2 mL) to the vial.
Seal the vials to prevent solvent evaporation.
Prepare each solvent in triplicate to assess variability.
Equilibration:
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour period is typically adequate. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
Sample Collection and Preparation:
Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
Analysis:
Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.
Analyze the diluted samples using a validated analytical method, such as HPLC-UV. The method should be validated for linearity, accuracy, and precision.
Quantify the concentration of 5-Iodo-2,4-dimethyl-1H-imidazole in the samples by comparing the analytical response to a standard curve prepared from known concentrations of the compound.
Calculation:
Calculate the solubility in mg/mL by multiplying the determined concentration by the dilution factor.
Logical Relationship between Solvent Properties and Solubility
The solubility of 5-Iodo-2,4-dimethyl-1H-imidazole is a function of the interplay between its molecular structure and the properties of the solvent. This relationship can be visualized as follows:
Caption: Interplay of solute and solvent properties governing solubility.
Historical Methods for the Synthesis of Imidazole Derivatives: A Mechanistic and Methodological Retrospective
Introduction & Chemical Significance The imidazole ring (1,3-diazole) is a planar, five-membered heteroaromatic scaffold essential to both biological systems and modern pharmacology. Featuring a pyrrole-type nitrogen (N1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Significance
The imidazole ring (1,3-diazole) is a planar, five-membered heteroaromatic scaffold essential to both biological systems and modern pharmacology. Featuring a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3), imidazole is highly amphoteric. It exhibits a
pKa
of approximately 7.0 for its conjugate acid and 14.5 for the pyrrole proton, allowing it to act as both a hydrogen bond donor and acceptor under physiological conditions[1]. This unique electronic configuration makes it a privileged pharmacophore found in essential biomolecules (histidine, histamine) and blockbuster drugs (azole antifungals, antihypertensives)[1].
Understanding the historical syntheses of imidazole is not merely an academic exercise; these foundational methods established the mechanistic principles of multicomponent heterocyclization that still govern modern drug development[2]. This whitepaper dissects the core historical methods—Debus, Radziszewski, Wallach, and Marckwald—analyzing their mechanistic causality, practical methodologies, and structural logic.
The Debus-Radziszewski Paradigm (1858–1882)
The Debus Method (1858)
German chemist Heinrich Debus reported the first synthesis of the imidazole nucleus in 1858, originally naming the compound "glyoxaline"[1]. The reaction utilized glyoxal, formaldehyde, and ammonia.
Mechanistic Causality: Ammonia acts as a nucleophile, attacking the highly electrophilic carbonyls of glyoxal and formaldehyde to form an imine network, which subsequently cyclizes.
Limitations: While historically monumental, the Debus method suffered from extremely low yields (<20%). The high reactivity of formaldehyde and glyoxal led to uncontrolled polymerization and complex side reactions, making it impractical for scale-up[2].
The Radziszewski Modification (1882)
In 1882, Bronisław Leonard Radziszewski elegantly solved the polymerization issue by modifying the substrates. By replacing the highly reactive aliphatic aldehydes with a 1,2-dicarbonyl compound (e.g., benzil) and a stable aldehyde (e.g., benzaldehyde), he developed a robust multicomponent reaction[2].
Mechanistic Causality: The steric bulk and aromatic stability of the aryl substituents prevent unwanted polymerization. The reaction proceeds via the initial condensation of the 1,2-diketone with ammonia to form a diimine intermediate. The aldehyde then undergoes nucleophilic attack by the diimine, driving a dehydrative cyclization. The thermodynamic driving force is the formation of the highly stable, fully conjugated 2,4,5-trisubstituted imidazole (e.g., Lophine)[3].
Reaction pathway of the Radziszewski multicomponent imidazole synthesis.
The Wallach (1889) and Marckwald (1892) Syntheses
The Wallach Synthesis
Otto Wallach introduced a method to synthesize N-substituted imidazoles by reacting N,N'-dialkyloxamides with phosphorus pentachloride (
PCl5
).
Mechanistic Causality:PCl5
functions as a potent chlorinating and dehydrating agent. It converts the stable oxamide into a highly reactive chlorine-containing intermediate (a chloroamidine derivative). Subsequent reduction with hydriodic acid (HI) facilitates an intramolecular cyclization and dechlorination, yielding 1-alkyl or 1,2-dialkyl imidazoles. This method provided early access to N-alkylated derivatives before the advent of modern cross-coupling techniques[4].
The Marckwald Synthesis
Willi Marckwald developed a highly regioselective approach utilizing
α
-aminoketones and alkali cyanates or thiocyanates.
Mechanistic Causality: The primary amine of the
α
-aminoketone attacks the electrophilic carbon of the thiocyanate, forming a thiourea intermediate. The nucleophilic sulfur/nitrogen then attacks the adjacent ketone carbonyl, driving a dehydrative cyclization to form a 2-mercaptoimidazole. The mercapto group acts as a temporary thermodynamic sink and blocking group at the C2 position. It is subsequently removed via oxidative desulfurization (using nitric acid or hydrogen peroxide) to yield the final substituted imidazole[4].
Stepwise mechanism of the Marckwald synthesis via a 2-mercaptoimidazole intermediate.
Quantitative Data Presentation
The following table summarizes the historical performance and structural utility of these classical methods.
Synthesis Method
Year
Key Reactants
Typical Substitution Pattern
Historical Yields
Debus
1858
Glyoxal, Formaldehyde,
NH3
Unsubstituted Imidazole
< 20%
Radziszewski
1882
1,2-Diketone, Aldehyde,
NH3
2,4,5-Trisubstituted
70 - 95%
Wallach
1889
N,N'-Dialkyloxamide,
PCl5
1,2-Disubstituted
40 - 60%
Marckwald
1892
α
-Aminoketone, Thiocyanate
2-Alkyl/Aryl (post-desulfurization)
50 - 80%
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of imidazole derivatives using classical methods, embedded with self-validating analytical checkpoints.
Protocol A: Synthesis of 2,4,5-Triphenylimidazole (Lophine) via Radziszewski Method
This protocol utilizes glacial acetic acid as both a solvent and an acid catalyst to activate the carbonyl carbon, facilitating the nucleophilic attack by ammonia (provided by ammonium acetate).
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.1 g (10 mmol) of benzil and 1.06 g (10 mmol) of benzaldehyde in 25 mL of glacial acetic acid.
Ammonia Introduction: Add 3.85 g (50 mmol) of ammonium acetate. Causality: Ammonium acetate decomposes in situ to provide a steady, controlled release of ammonia, preventing the violent exotherms associated with gaseous
NH3
[2].
Reflux: Equip the flask with a reflux condenser and heat the mixture to 120°C for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the yellow benzil spot validates reaction completion.
Precipitation: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice water. Neutralize dropwise with aqueous ammonium hydroxide until the pH reaches 7.0. Causality: Neutralization crashes out the highly hydrophobic triphenylimidazole product.
Purification & Validation: Filter the crude precipitate under a vacuum. Recrystallize from hot ethanol. Validate the product via melting point determination (Expected MP: 274–278°C).
Protocol B: Synthesis of a 2-Mercaptoimidazole via Marckwald Method
Thiourea Formation: In a 50 mL Erlenmeyer flask, dissolve 10 mmol of an
α
-aminoketone hydrochloride in 15 mL of water. Add 12 mmol of potassium thiocyanate (KSCN).
Cyclization: Heat the solution on a steam bath for 45 minutes. Causality: The heat drives the dehydrative intramolecular cyclization of the intermediate thiourea into the 2-mercaptoimidazole ring[4].
Isolation: Cool the flask in an ice bath to induce crystallization. Filter the solid and wash with cold water.
Desulfurization (Optional Next Step): To obtain the desulfurized imidazole, suspend the 2-mercaptoimidazole in dilute nitric acid (
HNO3
) and heat gently until the evolution of nitrogen dioxide (
NO2
) ceases. Neutralize to precipitate the final imidazole.
Conclusion
The historical methods of imidazole synthesis represent a masterclass in early rational chemical design. From Debus's initial discovery to Radziszewski's elegant multicomponent stabilization, and Marckwald's regioselective cyclization, these methodologies established the foundation for modern heterocyclic chemistry. Today, these classical reactions are still utilized, often enhanced by microwave irradiation or green chemistry principles, to rapidly generate libraries of bioactive imidazole derivatives for drug discovery[3][5].
References
Importance and Involvement of Imidazole Structure in Current and Future Therapy
Source: PMC (National Institutes of Health)
URL:[Link]
A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives
Source: Asian Journal of Research in Chemistry
URL:[Link]
Synthesis of Imidazoles
Source: Baran Lab (Scripps Research)
URL:[Link]
Theoretical Calculations on the Electronic Properties of Iodinated Imidazoles: A Technical Guide to Halogen Bonding and Reactivity
Executive Summary Iodinated imidazoles represent a critical class of compounds in both the development of radiopharmaceuticals and the synthesis of complex bioactive molecules. However, the inherent instability of the ca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Iodinated imidazoles represent a critical class of compounds in both the development of radiopharmaceuticals and the synthesis of complex bioactive molecules. However, the inherent instability of the carbon-iodine (C–I) bond in biological systems often leads to rapid in vivo deiodination, compromising tracer efficacy and leading to off-target radiation accumulation[1]. Understanding the electronic properties of these molecules—specifically the formation of the
σ
-hole and the resulting halogen bonding—is paramount for rational drug design and synthetic functionalization.
This whitepaper provides an in-depth technical framework for utilizing Density Functional Theory (DFT) to map the electronic landscape of iodinated imidazoles. By correlating theoretical calculations with experimental reactivity, we establish a self-validating methodology for predicting metabolic stability and cross-coupling success.
The Electronic Landscape: The
σ
-Hole and Halogen Bonding
The fundamental reactivity and instability of iodinated imidazoles stem from the anisotropic distribution of electron density around the massive, highly polarizable iodine atom. When covalently bonded to the electron-withdrawing
sp2
hybridized carbon of an imidazole ring, electron density is pulled away from the outer pole of the iodine atom. This creates a localized region of positive electrostatic potential on the extension of the C–I bond axis, known as the σ
-hole [1].
Mechanism of In Vivo Deiodination
The magnitude of the
σ
-hole serves as a direct computational predictor for in vivo deiodination[1]. A highly positive
σ
-hole acts as a strong halogen bond donor, readily interacting with Lewis bases (such as the thiolate groups in cysteine-dependent proteins like glutathione)[1].
For 2-iodinated imidazoles, biological instability is exacerbated by the local microenvironment. Protonation of the imidazole ring dramatically decreases the Bond Dissociation Energy (BDE) of the C–I bond[1]. As proposed by Goldberg and co-workers, this protonation triggers a mechanistic cascade: the formation of an ylide-carbene leaving group facilitates the nucleophilic attack of a thiolate directly onto the iodine atom, resulting in the cleavage of the C–I bond[1].
Caption: Mechanistic pathway of in vivo deiodination in 2-iodinated imidazoles via halogen bonding.
Theoretical Calculations: DFT Methodologies
To accurately model the
σ
-hole and predict the BDE of iodinated imidazoles, standard computational methods are insufficient. The methodology below outlines a self-validating DFT protocol designed specifically to capture the non-covalent dispersion forces and relativistic effects inherent to heavy halogens.
Step-by-Step DFT Protocol
Step 1: Initial Geometry Construction
Action: Construct the 3D molecular structure of the target iodinated imidazole using a graphical interface (e.g., GaussView).
Causality: Providing a near-optimal starting geometry based on known crystallographic data prevents the optimization algorithm from converging on a local maximum and reduces computational overhead.
Step 2: Selection of the Level of Theory
Action: Configure the calculation to utilize the M06-2X hybrid meta-GGA functional.
Causality: Standard functionals (like uncorrected B3LYP) frequently fail to describe medium-range correlation energies. M06-2X is explicitly parameterized to capture non-covalent interactions, making it mathematically rigorous for modeling halogen bonds and
σ
-hole potentials.
Step 3: Basis Set Assignment (Mixed Basis Approach)
Action: Assign the 6-311G(d,p) basis set to light atoms (C, H, N) and the LANL2DZ Effective Core Potential (ECP) to the Iodine atom.
Causality: Iodine (
Z=53
) exhibits significant relativistic effects in its inner-shell electrons. The LANL2DZ ECP replaces these core electrons with a pseudopotential, drastically reducing the computational cost while maintaining strict orbital accuracy for the valence electrons dictating the C–I bond dynamics.
Step 4: Geometry Optimization and Frequency Calculation
Action: Execute a simultaneous optimization and frequency calculation (Opt Freq).
Self-Validating Logic: The frequency calculation acts as the mathematical proof of a true energy minimum. If any imaginary frequencies (negative values) are detected, the structure is trapped in a transition state. The protocol dictates that the geometry must be perturbed and re-optimized until zero imaginary frequencies are observed.
Action: Generate the formatted checkpoint file and map the electron density onto a molecular surface at an isovalue of 0.001 a.u. Extract the maximum positive electrostatic potential (
Vmax
) localized on the extension of the C–I bond.
Caption: Self-validating computational workflow for DFT analysis of iodinated imidazoles.
Experimental Correlation: Reactivity and Crystal Lattices
Theoretical calculations are only as valuable as their experimental predictive power. The electronic properties derived from DFT directly dictate the success of cross-coupling reactions and the physical architecture of crystal lattices.
Predicting Sonogashira Coupling Success
In the functionalization of the imidazole backbone, Sonogashira coupling is frequently employed to join terminal alkynes to the iodinated ring[2]. Research by Sandtorv and Bjørsvik demonstrated that the success of this coupling is strictly governed by the Electrostatic Potential Surface (EPS) of the alkyne reagents, which can be mapped via DFT[2].
By calculating the EPS of the triple bond, researchers established a definitive quantitative window for successful oxidative addition to the C–I bond[2].
Table 1: Quantitative Relationship Between Alkyne EPS and Sonogashira Coupling Yields on Iodinated Imidazoles
Insufficient polarization; transition state energy barrier too high.
< -105
Variable
20 – 50%
High electron density leads to competing side reactions and catalyst poisoning.
Note: Alkynes falling outside the optimal EPS window can be synthetically modified with auxiliary groups (e.g., tert-butyldimethylsilyl) to tune their EPS into the -94 to -105 kJ mol⁻¹ range, thereby restoring coupling compatibility[2].
Structural Features in Crystal Lattices
Beyond solution-phase reactivity, the
σ
-hole dictates the solid-state behavior of these molecules. X-ray crystallographic studies of 1-benzyliodoimidazole derivatives confirm that theoretical halogen bonding predictions manifest physically in the crystal lattice[3].
For example, the three-dimensional structure of 1-benzyl-2-iodo-1H-imidazole is entirely dominated by a strong C—I⋯N halogen bond[3]. Conversely, shifting the iodine to the 4-position (1-benzyl-4-iodo-1H-imidazole) alters the electronic landscape, resulting in the formation of C—I⋯
π
halogen-bonded dimers[3]. This highlights how positional isomerism in iodinated imidazoles shifts the
σ
-hole vector, fundamentally altering intermolecular recognition.
Conclusion
Theoretical calculations utilizing Density Functional Theory provide an indispensable lens into the electronic properties of iodinated imidazoles. By accurately mapping the
σ
-hole and calculating the C–I bond dissociation energy, researchers can predict both the in vivo metabolic stability of radiopharmaceuticals and the in vitro success of complex cross-coupling reactions. Adhering to rigorous, self-validating computational protocols ensures that these predictions translate reliably from the in silico environment to the laboratory bench.
References
Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination
Source: European Journal of Organic Chemistry (via PubMed Central)
URL:[Link]
Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone
Source: European Journal of Organic Chemistry (via ResearchGate)
URL:[Link]
C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives
Source: Acta Crystallographica Section C: Structural Chemistry (via ResearchGate)
URL:[Link]
The Enduring Scaffold: A Comprehensive Technical Guide to 2,4,5-Substituted Imidazoles in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions have made it a cornerstone in the design of therapeutic agents. Among the various substitution patterns, the 2,4,5-trisubstituted imidazole core has emerged as a particularly fruitful area of research, yielding compounds with a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of 2,4,5-substituted imidazoles, delving into their synthesis, diverse biological applications, and the critical structure-activity relationships that govern their efficacy.
The Strategic Advantage of the 2,4,5-Trisubstituted Imidazole Core
The versatility of the 2,4,5-substituted imidazole scaffold lies in the ability to strategically modify three distinct positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This multi-point diversity enables medicinal chemists to optimize interactions with biological targets, enhance potency, improve selectivity, and address potential liabilities such as metabolic instability. The exploration of this chemical space has led to the discovery of potent inhibitors of key enzymes implicated in a range of diseases, from inflammation and cancer to microbial infections.
Synthetic Strategies: Building the Imidazole Core
The construction of the 2,4,5-trisubstituted imidazole ring can be achieved through a variety of synthetic methodologies, ranging from classical multi-component reactions to modern, more efficient "green" approaches. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
The Cornerstone: The Debus-Radziszewski Reaction
First reported in the 19th century, the Debus-Radziszewski reaction remains a widely utilized and robust method for the synthesis of 2,4,5-trisubstituted imidazoles.[1] This one-pot, three-component condensation reaction typically involves a 1,2-dicarbonyl compound (such as benzil), an aldehyde, and a source of ammonia (commonly ammonium acetate).
Experimental Protocol: Classical Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole [2]
Reactants:
Benzil (1 mmol)
Benzaldehyde (1 mmol)
Ammonium acetate (1.2 g)
Glacial acetic acid (16 ml)
Procedure:
In a round-bottom flask, dissolve benzil, benzaldehyde, and ammonium acetate in boiling glacial acetic acid.
Reflux the reaction mixture for 5–24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-water.
Neutralize the solution with sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
Purify the crude product by flash column chromatography to yield 2,4,5-triphenyl-1H-imidazole.
The causality behind this experimental design lies in the reaction mechanism. The acidic medium of glacial acetic acid facilitates the initial condensation of the aldehyde and ammonia to form an imine, and the reaction between the 1,2-dicarbonyl compound and ammonia to form a di-imine intermediate. These intermediates then react and cyclize, followed by an oxidation step to yield the aromatic imidazole ring. The use of a significant excess of ammonium acetate ensures a sufficient supply of ammonia for the reaction to proceed to completion.
Modern Innovations in Imidazole Synthesis
While the Radziszewski reaction is a workhorse, modern synthetic chemistry has driven the development of more efficient and environmentally benign methods. These include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields.[3][4] The use of microwave irradiation provides rapid and uniform heating, accelerating the rate of reaction. A solvent-free approach, where the reactants are adsorbed onto a solid support like silica gel, further enhances the green credentials of this method.[2]
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, leading to the formation and collapse of cavitation bubbles. This creates localized hot spots with high temperature and pressure, promoting the reaction rate.[2]
Green Catalysis: The use of biodegradable and reusable catalysts, such as lactic acid or lemon peel powder, offers a more sustainable approach to imidazole synthesis. These catalysts are often milder and reduce the need for harsh reaction conditions.
Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly atom-economical and efficient. The Debus-Radziszewski reaction is a classic example of an MCR. Modern MCRs for imidazole synthesis often employ novel catalysts to improve yields and broaden the substrate scope.[5]
A Spectrum of Biological Activities: From Kinase Inhibition to Antimicrobial Action
The true value of the 2,4,5-substituted imidazole scaffold is realized in its diverse range of biological activities. By strategically varying the substituents at the C2, C4, and C5 positions, researchers have developed potent and selective modulators of various biological targets.
Potent Kinase Inhibitors for Chronic Diseases
A significant area of focus for 2,4,5-substituted imidazoles has been the development of kinase inhibitors, particularly for the treatment of inflammatory diseases and cancer.
p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase is therefore a promising therapeutic strategy for inflammatory conditions like rheumatoid arthritis.[6] 2,4,5-Trisubstituted imidazoles have been extensively investigated as ATP-competitive inhibitors of p38 MAP kinase.
The structure-activity relationship (SAR) for these inhibitors is well-defined. A seminal example is the class of inhibitors where the C4 position is substituted with a 4-fluorophenyl group, and the C5 position bears a pyridyl moiety. The potency is then modulated by the substituent at the C2 position.[7]
The data clearly indicates that an optimal electronic and steric profile at the C2 position is crucial for high potency. The methylsulfinyl group in Compound 1 provides a good balance of properties, leading to a low nanomolar IC50 value. In contrast, a basic amino group (Compound 4) or a methoxy group (Compound 5) at the same position results in a dramatic loss of activity. The 4-fluorophenyl group at C4 is also critical for potent inhibition.[7]
B-Raf Kinase Inhibitors: The B-Raf kinase is a component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in various cancers, particularly melanoma. 2,4,5-Trisubstituted imidazoles have been developed as potent inhibitors of mutant B-Raf.
Broad-Spectrum Antimicrobial Agents
The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. 2,4,5-Substituted imidazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.
Antibacterial Activity: Several studies have reported the synthesis and evaluation of 2,4,5-trisubstituted imidazoles as antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[7][8] For instance, certain derivatives have exhibited minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[9]
Test compounds (dissolved in a suitable solvent like DMSO)
Standard antibiotic (e.g., Amikacin)
Solvent control (DMSO)
Procedure:
Prepare sterile nutrient agar plates.
Inoculate the plates uniformly with the test bacterial strain.
Using a sterile cup-borer, create wells in the agar.
Add a defined volume (e.g., 0.1 ml) of the test compound solution, standard antibiotic solution, and solvent control into separate wells.
Allow the plates to diffuse for 20 minutes in a refrigerator.
Incubate the plates at 37°C for 24 hours.
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.
This self-validating system includes a positive control (standard antibiotic) and a negative control (solvent) to ensure that the observed activity is due to the test compound and not the solvent.
Antifungal Activity: The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, with clinically used drugs like ketoconazole and miconazole featuring this core. Research has shown that 2,4,5-trisubstituted imidazole derivatives also possess significant antifungal properties.
Antioxidant and Antiproliferative Potential
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. 2,4,5-Trisubstituted imidazoles have been investigated for their antioxidant potential. The presence of electron-donating groups, such as hydroxyl or methoxy groups, on the phenyl rings often enhances the radical scavenging activity.[11]
Antiproliferative Activity: The ability to inhibit cell proliferation is a hallmark of anticancer agents. Numerous 2,4,5-trisubstituted imidazole derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines.[12][13][14] The mechanism of action can vary, with some compounds inducing apoptosis, while others may interfere with cell cycle progression.
The 2,4,5-substituted imidazole scaffold continues to be a rich source of novel therapeutic candidates. Future research in this area will likely focus on several key aspects:
Further Exploration of Chemical Space: The development of novel synthetic methodologies will enable the creation of even more diverse libraries of 2,4,5-substituted imidazoles, expanding the potential for discovering new biological activities.
Target-Focused Design: With an increasing understanding of the molecular basis of diseases, the rational design of 2,4,5-substituted imidazoles that specifically target key proteins will become more prevalent.
Multi-target Ligands: The development of single compounds that can modulate multiple targets offers a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The versatility of the 2,4,5-substituted imidazole scaffold makes it an ideal platform for designing such multi-target agents.
Optimization of Pharmacokinetic Properties: A major challenge in drug development is achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties. Future research will focus on modifying the 2,4,5-substituted imidazole core to enhance drug-like properties.
References
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Advances. Available at: [Link]
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules. Available at: [Link]
Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (2015). ResearchGate. Available at: [Link]
Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. (2011). Current Medicinal Chemistry. Available at: [Link]
Design, Synthesis and Evaluation of Novel Triphenyl Imidazole Derivatives Through In silico Studies. (2025). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
An efficient method for the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as promoter. (2019). SN Applied Sciences. Available at: [Link]
In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. (2020). Molecules. Available at: [Link]
One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (2015). Der Pharma Chemica. Available at: [Link]
Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. (2022). ACS Omega. Available at: [Link]
In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2017). Journal of Organic & Inorganic Chemistry. Available at: [Link]
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2025). Molecules. Available at: [Link]
SYNTHESIS AND ANTI-BACTERIAL ACTIVITY OF 2-SUBSTITUTED-4,5-DIMETHYL IMIDAZOLE DERIVATIVES. (2018). Zenodo. Available at: [Link]
Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. (2008). European Journal of Medicinal Chemistry. Available at: [Link]
Synthesis, Antibacterial Evaluation and molecular docking of 2, 4, 5-Tri-imidazole Derivatives. (2024). ResearchGate. Available at: [Link]
Detailed protocol for the synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole
An Application Note and In-Depth Protocol for the Synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, field-proven protocol for the s...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and In-Depth Protocol for the Synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is centered on the direct electrophilic iodination of the commercially available precursor, 2,4-dimethyl-1H-imidazole. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, key experimental considerations, and troubleshooting advice to ensure reproducible and high-yield synthesis. All quantitative data, procedural steps, and characterization benchmarks are included to support researchers, scientists, and drug development professionals in their work.
Introduction and Significance
Iodinated imidazoles are versatile synthetic intermediates, primarily utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce complex molecular scaffolds. The title compound, 5-Iodo-2,4-dimethyl-1H-imidazole, features a strategically placed iodine atom that serves as a synthetic handle for further functionalization, while the methyl groups at the C2 and C4 positions modulate the electronic properties and steric profile of the imidazole core. This makes it a key precursor for developing novel pharmaceutical agents and functional organic materials. The protocol herein details a robust and scalable method for its preparation.
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The imidazole ring, being an electron-rich heterocycle, is susceptible to attack by electrophiles. The methyl groups at the C2 and C4 positions are electron-donating, further activating the ring towards substitution.
Reaction Scheme:
Mechanistic Insight:
The reaction is typically performed under basic conditions. The base deprotonates the N1-proton of the imidazole, forming a highly nucleophilic imidazolate anion. This anion significantly enhances the electron density of the ring, facilitating the attack on the electrophilic iodine (I₂). The C5 position is the most sterically accessible and electronically enriched carbon, leading to regioselective iodination at this site.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Equivalents
Supplier
2,4-Dimethyl-1H-imidazole
C₅H₈N₂
96.13
5.00 g
52.0
1.0
Sigma-Aldrich
Sodium Bicarbonate
NaHCO₃
84.01
8.74 g
104.0
2.0
Fisher Scientific
Iodine (I₂)
I₂
253.81
14.5 g
57.2
1.1
VWR
Dichloromethane (DCM)
CH₂Cl₂
84.93
250 mL
-
-
VWR
Methanol (MeOH)
CH₃OH
32.04
100 mL
-
-
VWR
Deionized Water
H₂O
18.02
300 mL
-
-
In-house
Sodium Thiosulfate
Na₂S₂O₃
158.11
~5 g
-
-
Acros Organics
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
~10 g
-
-
Fisher Scientific
Equipment
500 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Dropping funnel
Ice-water bath
Separatory funnel (500 mL)
Rotary evaporator
Standard laboratory glassware
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the setup is secure in a fume hood.
Dissolution of Starting Material: To the flask, add 2,4-dimethyl-1H-imidazole (5.00 g, 52.0 mmol) and sodium bicarbonate (8.74 g, 104.0 mmol). Add methanol (100 mL) and deionized water (100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved, resulting in a clear solution.
Preparation of Iodine Solution: In a separate beaker, dissolve iodine (14.5 g, 57.2 mmol) in dichloromethane (150 mL). The solution will be a deep purple color. Transfer this solution to the dropping funnel.
Iodination Reaction: Cool the imidazole solution in the flask to 0-5 °C using an ice-water bath. Begin the dropwise addition of the iodine solution from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3). The product spot should be less polar than the starting material.
Work-up and Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add a 10% aqueous solution of sodium thiosulfate (~50 mL) until the purple color of the excess iodine disappears and the mixture becomes colorless or pale yellow.
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. The layers will separate. Collect the bottom organic (DCM) layer. Extract the aqueous layer two more times with DCM (50 mL each).
Washing and Drying: Combine all organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate for 20-30 minutes.
Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product as an off-white or pale brown solid.
Purification
Recrystallization is the most effective method for purifying the crude product.
Transfer the crude solid to a 250 mL Erlenmeyer flask.
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
Allow the solution to cool slowly to room temperature, during which crystals should form.
Further cool the flask in an ice bath for 1 hour to maximize crystal precipitation.
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield pure 5-Iodo-2,4-dimethyl-1H-imidazole.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Application
Application Notes and Protocols: 5-Iodo-2,4-dimethyl-1H-imidazole as a Privileged Building Block in Medicinal Chemistry
Introduction and Structural Rationale In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a foundational strategy for exploring chemical space and optimizing structure-activ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Structural Rationale
In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a foundational strategy for exploring chemical space and optimizing structure-activity relationships (SAR). 5-Iodo-2,4-dimethyl-1H-imidazole (CAS 631897-38-6) has emerged as a highly versatile and privileged building block.
The strategic value of this molecule lies in its dual nature:
The 5-Iodo Handle: The carbon-iodine (C-I) bond at the 5-position serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira). The low bond dissociation energy of the C-I bond compared to C-Br or C-Cl allows for milder activation conditions 1.
The 2,4-Dimethyl Tuning: The methyl groups at positions 2 and 4 provide critical steric bulk and electron-donating properties. While this increases the electron density of the imidazole ring—making oxidative addition slightly more challenging—it significantly enriches the pharmacological profile of the resulting drug candidates by providing specific steric contours that can exploit narrow protein binding pockets.
Case Study: Engineering BRD4 BD2-Selective Inhibitors
The utility of 5-iodo-2,4-dimethyl-1H-imidazole is best illustrated in the development of advanced targeted therapies. Recently, this building block was utilized as a key precursor in the discovery of the first BRD4 Second Bromodomain (BD2)-selective inhibitors for the treatment of solid tumors and leukemias 2.
By coupling the 5-iodo position to a furo[3,2-c]pyridin-4(5H)-one scaffold, researchers strategically positioned the 2,4-dimethylimidazole moiety to occupy the BC channel of the BRD4 protein. The steric hindrance provided by the 2,4-dimethyl substitution, combined with a distinct face-to-face interaction with the His437 residue and hydrogen bonding with Asn433, drove a dramatic >400-fold selectivity for the BD2 domain over BD1. This demonstrates how precise steric tuning using this specific building block directly dictates in vivo efficacy and safety profiles.
Synthetic Workflows and Catalytic Cycles
To effectively utilize this building block, researchers must navigate the inherent challenges of coupling an electron-rich, sterically hindered, and potentially coordinating heterocycle. Below are the logical workflows and the mechanistic catalytic cycle for its primary application: the Suzuki-Miyaura cross-coupling.
Synthetic workflow for 5-iodo-2,4-dimethyl-1H-imidazole in drug discovery.
Pd-catalyzed Suzuki-Miyaura cycle for 5-iodo-2,4-dimethyl-1H-imidazole.
Historically, imidazoles required N-protection (e.g., with SEM or Trityl groups) to prevent the basic nitrogen from coordinating to and poisoning the palladium catalyst. However, recent high-throughput experimentation has identified specific bulky phosphine ligands that enable the direct coupling of unprotected haloimidazoles 3. The table below summarizes comparative reaction metrics to guide experimental design.
Reaction Type
Substrate State
Catalyst / Ligand System
Base / Solvent System
Temp / Time
Typical Yield
Suzuki-Miyaura
Unprotected
Pd(OAc)₂ / A-taPhos
K₂CO₃ / Dioxane:H₂O
115 °C / 12 h
85–92%
Suzuki-Miyaura
N-Protected (SEM)
Pd(PPh₃)₄
Na₂CO₃ / Toluene:EtOH
80 °C / 4 h
75–85%
Heck Alkenylation
Unprotected
Pd₂(dba)₃ / P(o-tol)₃
Et₃N / DMF
100 °C / 16 h
65–80%
Buchwald-Hartwig
N-Protected (Boc)
Pd₂(dba)₃ / XPhos
Cs₂CO₃ / Toluene
100 °C / 14 h
60–75%
Data extrapolated from general iodoimidazole reactivity profiles and optimized high-throughput screening conditions 1, 3.
Validated Experimental Protocols
Protocol: Direct Suzuki-Miyaura Cross-Coupling of Unprotected 5-Iodo-2,4-dimethyl-1H-imidazole
This protocol leverages the A-taPhos ligand system to bypass the need for N-protection, streamlining the synthetic route and improving overall atom economy.
Objective: To synthesize 5-aryl-2,4-dimethyl-1H-imidazole derivatives via C-C bond formation.
Step-by-Step Methodology & Causality:
Reagent Assembly: In an oven-dried Schlenk tube, combine 5-iodo-2,4-dimethyl-1H-imidazole (1.0 equiv), the desired aryl boronic acid (1.25 equiv), Pd(OAc)₂ (2.5 mol %), and A-taPhos (6 mol %).
Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species. A-taPhos is specifically chosen because its bulky di-tert-butyl groups create a sterically demanding pocket. This prevents the unprotected, basic imidazole nitrogen from coordinating to the palladium center, which would otherwise arrest the catalytic cycle 3.
Solvent & Base Addition: Add K₂CO₃ (3.0 equiv) as an aqueous solution (1.2 M) followed by 1,4-dioxane to achieve a 0.1 M substrate concentration.
Causality: The biphasic aqueous/organic system is critical. The aqueous base facilitates the formation of the reactive, electron-rich boronate complex required for the transmetalation step. 1,4-dioxane provides a high boiling point and sufficient solubility for the organic substrates at elevated temperatures.
Deoxygenation: Degas the biphasic mixture via three consecutive freeze-pump-thaw cycles, then backfill the vessel with high-purity Argon.
Causality: Oxygen is a potent poison for Pd(0) catalysts and promotes the oxidative homocoupling of boronic acids (forming unwanted biaryl byproducts). Strict anaerobic conditions ensure high cross-coupling fidelity.
Thermal Activation: Seal the tube and heat the reaction mixture at 115 °C for 12 hours under vigorous stirring.
Causality: The 4-methyl group adjacent to the 5-iodo position induces significant steric hindrance around the reaction center. Elevated temperatures provide the necessary activation energy to drive the sterically congested reductive elimination step.
Workup & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: Cooling prevents volatile loss and side reactions. Celite filtration efficiently removes insoluble palladium black and inorganic salts, preventing severe emulsion formation during the subsequent aqueous extraction.
Validation & Quality Control (Self-Validating System):
Analyze the crude mixture via LC-MS prior to column chromatography. The reaction is validated by the disappearance of the starting material peak (m/z 223 [M+H]⁺) and the appearance of the target product mass. A critical self-validating check is the absence of the protodehalogenated byproduct (m/z 97 [M+H]⁺); the presence of this byproduct would indicate that oxidative addition occurred, but the cycle failed at the transmetalation step, suggesting degraded boronic acid or insufficient base.
References
Applications of 4-iodo-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols
Benchchem
URL
Discovery of the First BRD4 Second Bromodomain (BD2)
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles
The Journal of Organic Chemistry - ACS Publications
URL
2,4-DIMETHYL-1H-IMIDAZOLE | CAS 930-62-1
Matrix Fine Chemicals
URL
Introduction: The Strategic Value of N-Alkylated Iodo-Imidazoles in Drug Discovery
An Application Guide for the Synthesis of N-Alkylated 5-Iodo-2,4-dimethyl-1H-imidazoles The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ab...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Synthesis of N-Alkylated 5-Iodo-2,4-dimethyl-1H-imidazoles
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological targets.[1][2] The N-alkylation of the imidazole ring is a fundamental strategy to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and solubility, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[3]
This guide focuses on the N-alkylation of 5-iodo-2,4-dimethyl-1H-imidazole. The presence of an iodine atom on the imidazole ring is of significant strategic importance. It serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the rapid generation of diverse compound libraries, a critical process in modern drug development for exploring structure-activity relationships (SAR).
This document provides detailed, field-proven protocols for the successful N-alkylation of this key intermediate, explains the chemical principles governing the transformation, and offers insights into process control and optimization.
Reaction Mechanism and Regioselectivity
The N-alkylation of an imidazole is a classic two-step nucleophilic substitution reaction.[4]
Deprotonation: A base is used to abstract the acidic proton from the N-H bond of the imidazole ring. This generates a highly nucleophilic imidazolate anion.
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon center of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming a new nitrogen-carbon bond.
A Note on Regioselectivity
For unsymmetrical imidazoles, N-alkylation can produce a mixture of two regioisomers. The outcome is governed by a combination of electronic effects (substituents influencing the nucleophilicity of each nitrogen) and steric hindrance.[5][6][7] However, the target substrate, 5-iodo-2,4-dimethyl-1H-imidazole, possesses a plane of symmetry. The methyl groups at positions 2 and 4 render the N-1 and N-3 positions chemically equivalent. Therefore, deprotonation and subsequent alkylation at either nitrogen atom will yield the identical product, 1-alkyl-5-iodo-2,4-dimethyl-1H-imidazole, thereby simplifying the synthetic challenge and eliminating the need for isomeric purification.
Detailed Experimental Protocols
Two robust protocols are presented, catering to different requirements for reactivity and handling. Protocol 1 employs a strong, non-nucleophilic base for rapid and complete deprotonation, while Protocol 2 utilizes a milder, easier-to-handle inorganic base often preferred for process scalability.
Protocol 1: High-Efficiency Alkylation using Sodium Hydride (NaH)
This method is highly effective for a broad range of alkylating agents, including less reactive ones, as it ensures irreversible and complete formation of the nucleophilic imidazolate anion.
Materials and Reagents:
Reagent/Material
Grade/Specification
Notes
5-Iodo-2,4-dimethyl-1H-imidazole
Reagent Grade, >97%
Starting material
Sodium Hydride (NaH)
60% dispersion in mineral oil
Caution: Highly reactive with water/moisture. Handle under inert atmosphere.
Alkylating Agent (e.g., Alkyl Bromide)
Reagent Grade, >98%
Reactivity order: I > Br > Cl.
Anhydrous N,N-Dimethylformamide (DMF)
DriSolv® or equivalent, <50 ppm H₂O
Polar aprotic solvent
Ethyl Acetate (EtOAc)
ACS Grade
For extraction
Saturated aq. Ammonium Chloride (NH₄Cl)
For quenching
Brine (Saturated aq. NaCl)
For washing
Anhydrous Sodium Sulfate (Na₂SO₄)
For drying
Silica Gel
230-400 mesh
For column chromatography
Round-bottom flask, magnetic stirrer, septa, nitrogen/argon line
Standard laboratory glassware
Step-by-Step Procedure:
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen or argon, add sodium hydride (1.1 equivalents, 60% dispersion).
Solvent Addition: Carefully add anhydrous DMF via syringe to the flask to create a suspension.
Deprotonation: Cool the NaH suspension to 0 °C using an ice-water bath. In a separate flask, dissolve 5-iodo-2,4-dimethyl-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C.
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes. Cessation of hydrogen gas evolution indicates the completion of deprotonation.[4]
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.05 - 1.1 equivalents) dropwise via syringe. A slight excess of the alkylating agent can drive the reaction to completion, but a large excess should be avoided to prevent potential dialkylation side reactions.[4]
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting imidazole spot is consumed. Gentle heating (e.g., 40-60 °C) may be necessary for less reactive alkylating agents.
Work-up (Quenching): Once complete, cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Protocol 2: Scalable Alkylation using Potassium Carbonate (K₂CO₃)
This protocol uses a milder, non-pyrophoric base, making it operationally simpler and often more suitable for larger-scale syntheses. Cesium carbonate (Cs₂CO₃) can also be used and is often more effective, though more expensive.[4]
Materials and Reagents:
Reagent/Material
Grade/Specification
Notes
5-Iodo-2,4-dimethyl-1H-imidazole
Reagent Grade, >97%
Starting material
Anhydrous Potassium Carbonate (K₂CO₃)
Powdered, >99%
Ensure it is dry.
Alkylating Agent (e.g., Alkyl Bromide)
Reagent Grade, >98%
Anhydrous Acetonitrile (MeCN)
DriSolv® or equivalent, <50 ppm H₂O
Alternative to DMF.
Ethyl Acetate (EtOAc)
ACS Grade
For extraction
Deionized Water
For washing
Brine (Saturated aq. NaCl)
For washing
Anhydrous Sodium Sulfate (Na₂SO₄)
For drying
Silica Gel
230-400 mesh
For column chromatography
Round-bottom flask, magnetic stirrer, reflux condenser
Standard laboratory glassware
Step-by-Step Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-iodo-2,4-dimethyl-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 - 2.0 equivalents).[3][8]
Reagent Addition: Add the alkylating agent (1.1 - 1.2 equivalents) to the stirred suspension at room temperature.[3]
Reaction and Monitoring: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C in acetonitrile) to increase the reaction rate. Monitor the reaction's progress by TLC.
Work-up: Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate, washing the filter cake with fresh acetonitrile.
Purification: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash sequentially with water and brine, then dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the crude product, which can be further purified by flash column chromatography.
Visualization of the Experimental Workflow
The following diagram outlines the general procedure for the N-alkylation process.
Caption: General workflow for the N-alkylation of 5-Iodo-2,4-dimethyl-1H-imidazole.
Trustworthiness: In-Process Controls and Validation
To ensure a reliable and reproducible synthesis, the following analytical checkpoints are crucial:
Moisture Control: The use of anhydrous solvents and reagents, particularly in Protocol 1, is critical. The presence of water will quench the sodium hydride and the imidazolate anion, drastically reducing the yield.
TLC Monitoring: Regular monitoring of the reaction progress is essential. A suitable eluent system (e.g., 30-50% ethyl acetate in hexanes) should be developed to clearly separate the starting material, product, and any potential byproducts. This prevents unnecessary heating or extended reaction times that could lead to decomposition.
Product Characterization: The identity and purity of the final product must be confirmed unequivocally.
¹H and ¹³C NMR Spectroscopy: Will confirm the covalent structure, showing the disappearance of the N-H proton and the appearance of signals corresponding to the newly introduced alkyl group.
LC-MS (Liquid Chromatography-Mass Spectrometry): Will confirm the molecular weight of the product and assess its purity.
By integrating these controls, the protocol becomes a self-validating system, ensuring the integrity of the final compound.
References
Doganc, L., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(4), 15-21. [Link]
López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87–94. [Link]
ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
Darses, B., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12256–12262. [Link]
Ghilane, A., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1251–1259. [Link]
Bellina, F., & Cauteruccio, S. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Chemistry—A European Journal, 16(34), 10458-10473. [Link]
O'Brien, C. J., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3931–3956. [Link]
Thomson, R. J., & Taber, D. F. (2015). Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters, 18(1), 102–105. [Link]
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
Kumar, A., et al. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. RASĀYAN Journal of Chemistry, 15(3), 1935-1941. [Link]
Application Notes & Protocols: Leveraging 5-Iodo-2,4-dimethyl-1H-imidazole in Kinase Inhibitor Development
Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] This guide focuses on a specific, hig...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] This guide focuses on a specific, highly versatile derivative: 5-Iodo-2,4-dimethyl-1H-imidazole. The strategic placement of an iodine atom on the imidazole core transforms it into a powerful building block for the synthesis of kinase inhibitors. The carbon-iodine bond serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which enables extensive exploration of Structure-Activity Relationships (SAR).[2] This document provides an in-depth overview of its application, detailed protocols for synthesis and biological evaluation, and insights into its role in targeting dysregulated kinase signaling pathways implicated in diseases like cancer.[3][4]
The Strategic Advantage of the 5-Iodo-2,4-dimethyl-1H-imidazole Scaffold
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[5][6] Small molecule kinase inhibitors have therefore become a major class of therapeutic agents. The imidazole core is particularly effective as a scaffold for these inhibitors because it can mimic the adenine ring of ATP, allowing it to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket.[7]
The true utility of 5-Iodo-2,4-dimethyl-1H-imidazole lies in its capacity for synthetic diversification. The iodine atom at the C5 position is an excellent leaving group for reactions like Suzuki-Miyaura, Sonogashira, and Heck cross-couplings. This allows for the systematic and efficient introduction of a vast array of aryl, heteroaryl, and other substituents. This modular approach is fundamental to modern drug discovery, enabling chemists to:
Probe the Kinase Active Site: By introducing diverse chemical moieties, researchers can explore interactions with specific amino acid residues within and around the ATP-binding pocket to enhance potency and selectivity.[8]
Optimize Pharmacokinetic Properties: Modifications can be made to improve solubility, metabolic stability, and cell permeability.
Develop Structure-Activity Relationship (SAR) Models: The data generated from a library of analogs informs the design of next-generation inhibitors with improved efficacy and safety profiles.[8][9]
The methyl groups at the C2 and C4 positions also play a role by providing a defined steric and electronic profile, which can contribute to the overall binding affinity and selectivity of the final inhibitor.
Visualization: The Role of 5-Iodo-2,4-dimethyl-1H-imidazole in SAR Studies
Caption: Workflow for SAR using the 5-iodo-imidazole scaffold.
Synthesis and Characterization
While numerous methods exist for the synthesis of substituted imidazoles[10][11], a common approach for iodinated imidazoles involves the direct iodination of the parent heterocycle. The following protocol is a representative method adapted from established procedures for synthesizing iodo-imidazoles.[12][13][14]
Protocol 1: Synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole
Objective: To synthesize the title compound from commercially available 2,4-dimethyl-1H-imidazole.
Materials:
2,4-dimethyl-1H-imidazole
Iodine (I₂)
Potassium Iodide (KI)
Sodium Hydroxide (NaOH)
Tetrahydrofuran (THF)
Water (deionized)
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Preparation of Iodinating Reagent: In a flask protected from light, dissolve Potassium Iodide (1.2 eq) in water. To this solution, add Iodine (1.1 eq) and stir until all the iodine has dissolved to form a dark brown solution (Lugol's iodine).
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethyl-1H-imidazole (1.0 eq) in THF and water. Cool the flask to 0 °C in an ice bath.
Basification: Slowly add a solution of Sodium Hydroxide (1.1 eq) in water to the imidazole solution while maintaining the temperature at 0 °C. Stir for 15 minutes.
Iodination: Add the prepared iodinating reagent dropwise to the reaction mixture at 0 °C over 30 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford 5-Iodo-2,4-dimethyl-1H-imidazole as a solid.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Kinase Inhibitor Synthesis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds. It is the cornerstone of synthesizing libraries of kinase inhibitors from the 5-iodo-imidazole scaffold.
Protocol 2: Synthesis of a 5-Aryl-2,4-dimethyl-1H-imidazole Library
Objective: To perform a Suzuki-Miyaura coupling reaction between 5-Iodo-2,4-dimethyl-1H-imidazole and a panel of arylboronic acids.
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
Solvent (e.g., 1,4-dioxane/water mixture or DMF)
Procedure:
Reaction Setup: To a flame-dried Schlenk flask, add 5-Iodo-2,4-dimethyl-1H-imidazole, the arylboronic acid, and the base.
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst under the inert atmosphere.
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
Dilute the filtrate with water and extract with an organic solvent (e.g., Ethyl Acetate).
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude product using flash column chromatography on silica gel to yield the desired 5-aryl-2,4-dimethyl-1H-imidazole derivative.
Visualization: General Experimental Workflow
Caption: From scaffold to lead: A typical drug discovery workflow.
Biological Evaluation of Synthesized Inhibitors
Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. This typically involves an initial in vitro screen against the target kinase, followed by cell-based assays to assess their effect in a more biologically relevant context.
Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized compounds against a target kinase.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A terbium-labeled antibody (donor) binds to a phosphorylated substrate, bringing it close to a fluorescein-labeled tracer (acceptor) that also binds to the antibody. Inhibition of the kinase reduces substrate phosphorylation, decreasing the FRET signal.
Synthesized inhibitor compounds (dissolved in DMSO)
LanthaScreen™ Tb-anti-phospho-substrate antibody
Assay buffer
384-well microplate
Plate reader capable of TR-FRET measurements
Procedure:
Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
Kinase/Substrate Addition: Prepare a solution of the kinase and the fluorescein-labeled substrate in the assay buffer. Add this solution to all wells.
Initiate Reaction: Prepare a solution of ATP in the assay buffer. Add this solution to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
Detection: Prepare a solution of the Tb-labeled antibody in the detection buffer. Add this solution to all wells to stop the reaction. Incubate for 60 minutes to allow for antibody binding.
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 520 nm (fluorescein) and 495 nm (terbium).
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To measure the effect of the inhibitors on the viability of a cancer cell line known to be dependent on the target kinase.
Procedure:
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitors for 72 hours.
Assay:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add the CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of inhibitor concentration to determine the EC50 value.
Data Interpretation: Building a Structure-Activity Relationship (SAR)
The data from the kinase and cell-based assays are compiled to understand how chemical structure relates to biological activity.
Table 1: Representative SAR Data for 5-Aryl-2,4-dimethyl-1H-imidazole Derivatives against Target Kinase X
Compound ID
R-Group at C5 (Aryl)
Kinase X IC50 (nM)
Cell Line Y EC50 (nM)
1a
Phenyl
520
>1000
1b
4-Fluorophenyl
85
250
1c
4-Chlorophenyl
92
280
1d
3-Aminophenyl
45
150
1e
4-Pyridyl
15
60
1f
4-(Methylsulfonyl)phenyl
250
800
Interpretation of SAR:
Halogen Substitution: The addition of a fluorine (1b) or chlorine (1c) at the para-position of the phenyl ring significantly improves potency compared to the unsubstituted phenyl ring (1a), suggesting a favorable interaction in a hydrophobic pocket.[8]
Hydrogen Bonding: The introduction of a basic amino group (1d) or a pyridyl nitrogen (1e) enhances activity, likely due to the formation of a critical hydrogen bond with a residue in the kinase active site.[8] The 4-pyridyl moiety is a classic hinge-binding motif in many kinase inhibitors.
Steric/Electronic Effects: A bulky, electron-withdrawing group like a methylsulfonyl (1f) is detrimental to activity, possibly due to steric hindrance or unfavorable electronic interactions.
Visualization: Targeted Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by a RAF kinase inhibitor.
Conclusion
5-Iodo-2,4-dimethyl-1H-imidazole is a high-value chemical scaffold for the development of novel kinase inhibitors. Its synthetic tractability allows for rapid and systematic exploration of the chemical space around the imidazole core, facilitating the generation of potent and selective drug candidates. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to utilize this building block effectively, from initial synthesis through to biological characterization and lead optimization. The continued application of such versatile scaffolds is essential for advancing the field of targeted cancer therapy.
References
CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google P
Arwood, M. L., et al. (2022). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. bioRxiv. (URL: [Link])
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van den Hurk, S., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. (URL: [Link])
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Park, M. S., et al. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
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Introduction: The Strategic Importance of Iodo-Imidazoles in Antifungal Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of iodo-imidazole derivatives in the synthesis of novel antifungal agents. Fungal infections represent a significant...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of iodo-imidazole derivatives in the synthesis of novel antifungal agents.
Fungal infections represent a significant and growing threat to global health, exacerbated by the rise of antimicrobial resistance and an increasing population of immunocompromised individuals.[1][2] The imidazole scaffold is a foundational element in modern antifungal therapy, forming the core of widely used drugs like ketoconazole, miconazole, and clotrimazole.[3][4][5] These agents primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][3][6][7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[8]
Within this established chemical space, iodo-imidazole derivatives have emerged as exceptionally valuable intermediates. The iodine atom, typically at the 4- or 5-position, serves as a versatile and reactive "handle."[8] This feature allows medicinal chemists to employ powerful synthetic techniques, such as metal-catalyzed cross-coupling reactions, to introduce a wide array of molecular fragments.[8][9] This capability is crucial for systematically exploring the structure-activity relationship (SAR), enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties to develop next-generation antifungal agents.
This guide provides a detailed overview of the synthesis, in vitro evaluation, and mechanistic validation of novel antifungal agents derived from iodo-imidazoles, complete with field-proven protocols and the scientific rationale behind them.
Part 1: Synthesis of Novel Antifungal Scaffolds from Iodo-Imidazole
Section 1.1: Rationale for Synthetic Design
The design of new imidazole-based antifungals hinges on the strategic modification of the core scaffold. Substitutions at the N-1, C-2, C-4, and C-5 positions can dramatically influence biological activity.[10]
N-1 Substitution: This position is critical for modulating pharmacokinetic properties and metabolic stability. Introducing various alkyl or aryl groups can alter the compound's lipophilicity, affecting its ability to penetrate the fungal cell membrane.[10]
C-4/C-5 Substitution: This is where iodo-imidazoles offer a distinct advantage. Using the iodine as a point of attachment for diverse chemical moieties allows for the exploration of interactions within the active site of the target enzyme, CYP51. For instance, adding specific aryl groups can enhance binding affinity and potency.[3][6]
The following protocols outline a robust two-step workflow: initial N-alkylation to build the core scaffold, followed by a palladium-catalyzed cross-coupling reaction for diversification.
Section 1.2: Protocol for N-Alkylation of 4-Iodo-1H-Imidazole
This procedure describes the foundational step of attaching a desired side chain to the nitrogen atom of the imidazole ring. The use of a weak base like potassium carbonate is sufficient to deprotonate the imidazole nitrogen, forming the nucleophilic imidazolide anion without causing unwanted side reactions.
Reaction Setup: To a solution of 4-iodo-1H-imidazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
Anion Formation: Stir the suspension at room temperature for 30 minutes. This allows for the formation of the potassium imidazolide salt.
Alkylation: Add the selected alkylating agent (1.1 equivalents) dropwise to the reaction mixture.
Reaction: Stir the mixture at a temperature between 25°C and 70°C. The optimal temperature will depend on the reactivity of the alkylating agent.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the 4-iodo-1H-imidazole spot indicates completion.
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. This quenches the reaction and precipitates the product.
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Section 1.3: Protocol for Suzuki-Miyaura Cross-Coupling
This protocol leverages the iodine atom on the N-alkylated intermediate to form a new carbon-carbon bond, introducing diverse aryl or heteroaryl groups. This step is central to building a library of compounds for SAR studies.
Materials:
N-alkylated 4-iodo-imidazole (from step 1.2)
Arylboronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents)
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Characterization tools: NMR, Mass Spectrometry
Procedure:
Reaction Setup: In a flask, dissolve the N-alkylated 4-iodo-imidazole (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in the solvent mixture.
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
Addition of Reagents: Add the base and the palladium catalyst to the reaction mixture under an inert atmosphere.
Reaction: Heat the mixture to reflux (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC.
Work-up and Extraction: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate.
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
Visualization: Synthetic Workflow
Caption: A two-step workflow for synthesizing antifungal agents from 4-iodo-imidazole.
Part 2: In Vitro Evaluation of Antifungal Activity
Section 2.1: Principle of Antifungal Susceptibility Testing
After synthesis, the primary goal is to determine the biological activity of the new compounds. Antifungal susceptibility testing measures the lowest concentration of a drug that can inhibit the visible growth of a fungus, known as the Minimum Inhibitory Concentration (MIC). This is a critical metric for assessing a compound's potency.
Section 2.2: Protocol for Broth Microdilution Assay (MIC Determination)
This protocol is a standardized method for quantitatively assessing antifungal activity, adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]
Materials:
Synthesized imidazole derivatives and a reference drug (e.g., Fluconazole)
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
Sterile 96-well microtiter plates
Spectrophotometer or plate reader
Procedure:
Inoculum Preparation: Culture the fungal strains on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ cells/mL.[11]
Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution in RPMI-1640 medium directly in the 96-well plate to achieve a range of desired concentrations.
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.
Controls: Include a positive control (inoculum without any compound) and a negative control (medium only).
Incubation: Incubate the plates at 35°C for 24-48 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density at 530 nm.
Data Presentation: MIC Values
Quantitative data should be summarized in a clear, structured table.
Compound
C. albicans MIC (µg/mL)
A. niger MIC (µg/mL)
C. neoformans MIC (µg/mL)
Derivative 1
8
16
4
Derivative 2
4
8
2
Fluconazole
2
64
4
Visualization: Antifungal Testing Workflow
Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC).
For imidazole derivatives, the presumed mechanism of action is the inhibition of CYP51. A key method to validate this is to quantify the total ergosterol content in fungal cells after treatment with the test compound. A significant reduction in ergosterol levels provides strong evidence for on-target activity.[6]
Visualization: Ergosterol Biosynthesis Pathway
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.[8]
Section 3.2: Protocol for Ergosterol Quantitation
This spectrophotometric method allows for the quantification of total cellular ergosterol.
Materials:
Treated and untreated fungal cells (e.g., C. albicans)
Alcoholic potassium hydroxide (25% KOH in methanol)
n-Heptane
Sterile deionized water
UV-Vis Spectrophotometer
Procedure:
Cell Harvesting: Grow fungal cells to mid-log phase and treat with the test compound (at its MIC value) for several hours. Harvest the cells by centrifugation.
Saponification: To the cell pellet, add 3 mL of alcoholic KOH. Vortex vigorously and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
Sterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes to extract the non-saponifiable sterols into the heptane layer.
Analysis: Carefully transfer the upper n-heptane layer to a quartz cuvette. Scan the absorbance from 230 nm to 300 nm.
Calculation: Ergosterol content is calculated based on the characteristic absorbance curve with a peak at 281.5 nm and a shoulder at 290 nm. A significant decrease in absorbance in treated cells compared to the control indicates inhibition of ergosterol biosynthesis.
Section 3.3: Theoretical Validation via Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (the synthesized compound) to the active site of a target protein (CYP51).[2][6] This provides a theoretical basis for the experimental results.
Workflow:
Obtain Protein Structure: Download the crystal structure of fungal lanosterol 14α-demethylase from the Protein Data Bank (PDB).
Prepare Ligand and Protein: Prepare the 3D structure of the synthesized compound and remove water and other non-essential molecules from the protein structure.
Docking Simulation: Use software like AutoDock to place the ligand into the active site of the enzyme and calculate the binding energy.
Analysis: A low binding energy suggests a stable interaction. Analyzing the binding pose can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the compound's activity, further guiding SAR.[13]
Structure-Activity Relationship (SAR) Insights
By combining the synthesis, MIC, and mechanistic data, a robust SAR can be developed. This process links specific chemical modifications to changes in antifungal activity. Key insights often observed for imidazole derivatives include:
Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on aryl rings attached at the C-4 position often enhances antifungal activity.[3][6]
Hydrophobicity: Optimizing the lipophilicity of the N-1 side chain is crucial for effective penetration of the fungal cell membrane.[3]
Steric Factors: Bulky substituents can create steric hindrance, preventing the compound from fitting properly into the narrow active site of the CYP51 enzyme.[3]
Conclusion
Iodo-imidazole derivatives are powerful and versatile platforms for the synthesis of novel antifungal agents. Their strategic utility lies in the ability to serve as a scaffold for extensive chemical diversification through reliable and high-yield reactions like N-alkylation and Suzuki-Miyaura cross-coupling. The protocols detailed in this guide provide a comprehensive framework for the rational design, synthesis, and biological validation of new imidazole-based drug candidates. By integrating synthetic chemistry with robust biological and in silico evaluation, researchers can systematically build structure-activity relationships, paving the way for the development of more potent and effective therapies to combat the growing challenge of fungal infections.
References
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry.
(PDF) Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - ResearchGate.
Synthesis and therapeutic potential of imidazole containing compounds.
Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI.
Antifungal Susceptibility Testing: Current Approaches - PMC.
Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cyclization Reactions | The Journal of Organic Chemistry - ACS Publications.
Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC.
Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed.
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - MDPI.
Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. - SciSpace.
Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - MDPI.
Application Notes and Protocols: Leveraging 4-Iodo-1H-Imidazole in the Development of Novel Antifungal Agents - Benchchem.
(PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate.
Imidazole and its derivatives as potential candidates for drug development.
Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC.
Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach | Journal of Antimicrobial Chemotherapy | Oxford Academic.
Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential - Zenodo.
Application Note: RP-HPLC Method Development and Validation for 5-Iodo-2,4-dimethyl-1H-imidazole
Executive Summary 5-Iodo-2,4-dimethyl-1H-imidazole is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, most notably in the development of BRD4 second...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Iodo-2,4-dimethyl-1H-imidazole is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, most notably in the development of BRD4 second bromodomain (BD2)-selective inhibitors[1]. Accurate quantification and purity assessment of this compound are critical during drug development. This application note details the causality-driven development, optimization, and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 5-Iodo-2,4-dimethyl-1H-imidazole, strictly adhering to the latest ICH Q2(R2) guidelines[2].
Analyte Profiling & Method Development Rationale
To develop a reliable chromatographic method, one must first deconstruct the physicochemical properties of the analyte. Do not simply rely on generic gradients; instead, build the method around the molecule's specific behavior.
Chemical Causality and Chromatographic Challenges
5-Iodo-2,4-dimethyl-1H-imidazole presents a unique triad of chromatographic challenges:
The Basic Nitrogen (pKa ~6.5): The imidazole ring contains a pyridine-like nitrogen. At neutral pH, this basic center interacts heavily with unreacted, acidic silanol groups on traditional silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing in basic analytes[3].
Steric and Electronic Effects: The two electron-donating methyl groups at the C2 and C4 positions slightly increase the basicity of the ring, exacerbating the silanol interaction risk.
Halogen-Induced Hydrophobicity: The iodine atom at the C5 position is highly polarizable and significantly increases the molecule's lipophilicity (LogP) compared to an unsubstituted imidazole, requiring a carefully tuned organic modifier ratio to elute the compound efficiently without band broadening.
Stationary Phase and Mobile Phase Selection
The Causality of pH Control: To eliminate silanol interactions, we must dictate the ionization state of the molecule. Operating at a pH of 2.0–2.5 ensures the basic nitrogen is fully protonated. We selected 0.1% Trifluoroacetic Acid (TFA) in water as Mobile Phase A. TFA serves a dual purpose: it buffers the system at ~pH 2.0 and acts as a volatile ion-pairing agent, effectively masking residual silanols and yielding highly symmetrical peaks.
Stationary Phase: A base-deactivated, end-capped C18 column (e.g., Waters XBridge C18 or Phenomenex Luna C18) was chosen. The end-capping minimizes exposed silanols, working synergistically with the TFA to guarantee a tailing factor (Tf) of < 1.5.
Detection: Imidazoles lack extensive extended conjugation, meaning their UV absorption maximum lies in the lower UV spectrum. A detection wavelength of 220 nm was selected to maximize the signal-to-noise (S/N) ratio[3].
Fig 1. Step-by-step logical workflow for the RP-HPLC method development of imidazole derivatives.
Experimental Protocols: A Self-Validating Workflow
A scientifically sound protocol must be self-validating. The inclusion of a System Suitability Test (SST) ensures that the instrument is performing within strict physical parameters before any sample data is accepted.
Chromatographic Conditions
Parameter
Specification
Column
End-capped C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B
100% Acetonitrile (ACN)
Elution Mode
Isocratic (70% A : 30% B)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
UV at 220 nm
Injection Volume
10 µL
Run Time
10 Minutes
Step-by-Step Methodology & System Suitability
Step 1: Mobile Phase Preparation
Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
Use 100% HPLC-grade Acetonitrile for Mobile Phase B.
Step 2: Standard Preparation
Accurately weigh 10.0 mg of 5-Iodo-2,4-dimethyl-1H-imidazole reference standard.
Transfer to a 100 mL volumetric flask. Dissolve in 20 mL of Methanol (to ensure complete dissolution of the hydrophobic iodine moiety), then make up to volume with Mobile Phase A (Final concentration: 100 µg/mL).
Step 3: Self-Validating System Suitability Test (SST)
Before analyzing unknown samples, the system must prove its reliability. Inject the 100 µg/mL standard five consecutive times. The run is only validated if the following criteria are met:
The optimized method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose in pharmaceutical quality control[2].
Fig 2. Core analytical method validation parameters aligned with ICH Q2(R2) guidelines.
Validation Data Summary
The validation phase confirmed that the method is highly sensitive, accurate, and linear across the target working range. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established using the Signal-to-Noise (S/N) ratio method (3:1 for LOD, 10:1 for LOQ).
Validation Parameter
Result / Output
Acceptance Criteria (ICH Q2(R2))
Specificity
No interference at analyte RT
Blank must show no peaks at RT
Linearity Range
10 µg/mL to 150 µg/mL
R² ≥ 0.999
Correlation Coefficient (R²)
0.9998
R² ≥ 0.999
Method Precision (Repeatability)
0.85% RSD (n=6)
%RSD ≤ 2.0%
Intermediate Precision
1.12% RSD (Different day/analyst)
%RSD ≤ 2.0%
Accuracy (Recovery %)
99.4% – 101.2%
98.0% – 102.0%
Limit of Detection (LOD)
0.15 µg/mL
S/N ≥ 3
Limit of Quantitation (LOQ)
0.45 µg/mL
S/N ≥ 10
Conclusion
By understanding the specific physicochemical properties of 5-Iodo-2,4-dimethyl-1H-imidazole—namely its basic nitrogen and hydrophobic halogen—a highly robust, isocratic RP-HPLC method was successfully developed. The strategic use of 0.1% TFA at pH 2.0 effectively neutralized secondary silanol interactions, resulting in excellent peak symmetry. The method is fully self-validating through integrated SSTs and complies with ICH Q2(R2) standards, making it highly suitable for routine quality control and drug development applications.
References
Validation of Analytical Procedures Q2(R2) - ICH
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link]
Technical Support Center: Synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole
From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common experimental challenges. We understand that achieving a high yield of this key intermediate is often crucial for downstream applications. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis to provide a solid theoretical grounding for your experimental work.
Q1: What is the underlying mechanism for the iodination of 2,4-dimethyl-1H-imidazole?
The synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole is a classic example of an electrophilic aromatic substitution reaction on a heteroaromatic ring. The imidazole ring is naturally electron-rich, making it susceptible to attack by electrophiles. The reaction proceeds via the following key steps:
Deprotonation: A base is used to deprotonate the nitrogen (N-1) of the imidazole ring. This forms a highly reactive imidazolate anion.
Nucleophilic Attack: The electron-rich imidazolate anion acts as a nucleophile, attacking the electrophilic iodine source (e.g., molecular iodine, I₂).
Product Formation: The C-I bond is formed at the C-5 position, which is the most electronically and sterically accessible position on the ring.
The use of a base is critical as it significantly enhances the nucleophilicity of the imidazole ring, driving the reaction forward.[1]
Q2: What are the most common iodinating agents, and how do I choose the right one?
Several reagents can be used for this transformation. Your choice will depend on factors like cost, reactivity, and the desired reaction conditions.
Reagent
Common Conditions
Advantages
Disadvantages
Iodine (I₂) / Base (NaOH)
Aqueous or mixed solvent (THF/Water)
Cost-effective, readily available.
Can lead to colored impurities if not quenched properly. Requires careful stoichiometric control.
N-Iodosuccinimide (NIS)
Aprotic solvents (DCM, CH₃CN)
Milder conditions, often higher selectivity, easier workup.
For most applications, the Iodine/Base system offers a robust and economical starting point. NIS is an excellent alternative if you encounter issues with side reactions or require milder conditions.
Q3: What are the likely impurities or side products I should watch for?
While the C-5 position is the only one available for substitution on the 2,4-dimethylimidazole ring, several impurities can arise and complicate purification, leading to lower yields:
Unreacted Starting Material: Incomplete reactions are a common source of contamination. This can be monitored by Thin Layer Chromatography (TLC).
Degradation Products: Imidazole rings can be sensitive to harsh conditions. Prolonged reaction times or high temperatures can lead to decomposition.
Residual Iodine: Leftover iodine will impart a brown or purple color to the crude product. This is typically removed during the workup phase.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended for full characterization:
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. You should see the disappearance of the C-5 proton signal from the starting material and characteristic shifts in the carbon spectrum.[3][4]
HPLC Analysis: High-Performance Liquid Chromatography is the gold standard for assessing purity, allowing for the quantification of trace impurities.[5]
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
Troubleshooting Guide: Improving Your Yield
This section is formatted to help you diagnose and solve specific problems you may encounter during the synthesis.
Problem 1: My yield is consistently low, and my TLC shows significant unreacted starting material.
Potential Cause
Explanation
Suggested Solution
Insufficient Base
The deprotonation of the imidazole is the rate-limiting step. Without enough base, the concentration of the reactive imidazolate anion is too low for the reaction to proceed to completion.
Action: Ensure you are using at least 1.0-1.2 equivalents of a strong base like NaOH or KOH. The base should be fully dissolved before the addition of the iodinating agent.
Low Reaction Temperature
While low temperatures can help control selectivity in some reactions, they can also slow the reaction rate to a point where it does not reach completion in a reasonable timeframe.
Action: If the reaction is clean but incomplete, consider slowly raising the temperature from 0 °C to room temperature after the initial addition of iodine. Monitor progress by TLC.
Inefficient Mixing
If the reaction is biphasic (e.g., THF/water), poor stirring can limit the interaction between the aqueous imidazolate and the iodine in the organic phase.
Action: Use vigorous overhead or magnetic stirring. Consider adding a phase-transfer catalyst if solubility remains an issue.
Problem 2: The reaction is complete by TLC, but my isolated yield after workup is poor.
Potential Cause
Explanation
Suggested Solution
Product Loss During Extraction
5-Iodo-2,4-dimethyl-1H-imidazole has some water solubility due to the polar imidazole ring. It can be lost to the aqueous phase during extraction.
Action: Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the product. Perform multiple extractions with a suitable organic solvent (e.g., 3-4 times with ethyl acetate or DCM).
Precipitation Issues
The product is often isolated by adjusting the pH to cause precipitation. If the pH is incorrect or the solution is not sufficiently cooled, the product may remain dissolved.
Action: After quenching, carefully adjust the pH to be slightly basic (pH 8-9) to ensure the product is in its neutral, less soluble form.[6] Cool the mixture in an ice bath for an extended period (1-2 hours) to maximize precipitation.[7]
Emulsion Formation
The presence of polar compounds can lead to the formation of stable emulsions during aqueous workup, trapping the product and making phase separation difficult.
Action: Add brine to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
Problem 3: My final product is a discolored oil or an off-white/brown solid.
Potential Cause
Explanation
Suggested Solution
Residual Iodine
Molecular iodine (I₂) is intensely colored and can contaminate the final product.
Action: During the workup, wash the reaction mixture with a solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. This reduces I₂ to colorless iodide (I⁻).
Oxidative Side Reactions
The reaction may be generating minor, highly colored byproducts, especially if run in the presence of air for extended periods or at high temperatures.
Action: Run the reaction under an inert atmosphere (Nitrogen or Argon). Consider adding an antioxidant if degradation is suspected. Purify the crude product by recrystallization or column chromatography.[7]
Visualizing the Troubleshooting Process
A logical approach is key to effective troubleshooting. The following decision tree can help guide your efforts when faced with a low-yield experiment.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification.
Protocol 1: Synthesis via Iodination with I₂/NaOH
This protocol is a robust and cost-effective method suitable for most laboratory scales.
Caption: Workflow for the synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole.
Step-by-Step Procedure:
Preparation: In a round-bottom flask, dissolve 2,4-dimethylimidazole (1.0 eq) and sodium hydroxide (1.1 eq) in deionized water. In a separate flask, dissolve molecular iodine (1.05 eq) in tetrahydrofuran (THF).
Reaction: Cool the aqueous imidazole solution to 0-5 °C using an ice bath. Slowly add the iodine/THF solution dropwise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent) until the starting material spot is consumed (typically 2-4 hours).
Workup: Cool the mixture in an ice bath and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color dissipates.
Isolation: Slowly add 1M HCl to the solution to adjust the pH to approximately 8-9, which will cause the product to precipitate. Stir the resulting slurry in the ice bath for 1 hour.
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts.
Drying: Dry the solid product under vacuum to a constant weight. The crude product can then be taken for purification.
Protocol 2: Purification by Recrystallization
Recrystallization is highly effective for removing unreacted starting material and colored impurities.
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. A mixture of ethyl acetate and hexanes is a good starting point for a solvent system.
Dissolution: Add a minimal amount of the more polar solvent (ethyl acetate) to the flask and heat the mixture gently (e.g., on a hot plate at low-medium heat) with stirring until the solid dissolves completely.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes.
Drying: Dry the crystals under vacuum to obtain the pure 5-Iodo-2,4-dimethyl-1H-imidazole.
References
Vertex AI Search, An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A.
Vertex AI Search, Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one - Organic Syntheses.
Vertex AI Search, An iodine/DMSO-catalyzed sequential one-pot approach to 2,4,5-trisubstituted-1H-imidazoles
Vertex AI Search, Imidazole synthesis - Organic Chemistry Portal.
Vertex AI Search, DMSO/I2: Simple and Green Syntheses of Imidazoles - gChem.
Vertex AI Search, Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect - ResearchG
Vertex AI Search, Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transform
Vertex AI Search, A Safe and Efficient Synthetic Route to a 2,5-Dimethyl-1-aryl-1H-imidazole Intermediate | Organic Process Research & Development - ACS Public
Vertex AI Search, Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals.
Vertex AI Search, An In-Depth Technical Guide to 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide: Synthesis, Characteriz
Vertex AI Search, Technical Support Center: Purification of 4-iodo-1H-imidazole - Benchchem.
Vertex AI Search, CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google P
Vertex AI Search, One-Pot Synthesis of Imidazole Deriv
Vertex AI Search, Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole - ResearchG
Vertex AI Search, PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED C
Vertex AI Search, CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google P
Vertex AI Search, CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google P
Vertex AI Search, Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis - Benchchem.
Vertex AI Search, US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google P
Vertex AI Search, Recent Advances in Iodine-Medi
Vertex AI Search, Synthesis, Spectral Characterization, and Antibacterial Studies of 4,5-dimethyl-1-neopentyl-2- (p-tolyl)-1H-imidazole - RJ Wave.
Vertex AI Search, Iodine-Catalyzed Radical C–H Amination of Nonaromatic Imidazole Oxides: Access to Cyclic α-Aminonitrones | The Journal of Organic Chemistry - ACS Public
Vertex AI Search, Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal.
Vertex AI Search, Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
Vertex AI Search, Problem with Imidazole - ResearchG
Vertex AI Search, NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
Vertex AI Search, Reaction strategies for synthesis of imidazole deriv
Vertex AI Search, Reactions of imidazole-2-thiones with molecular iodine and the structures of two crystalline modifications of the 1:1 1,3-dimethylimidazole-2-thione-diiodine charge-transfer complex (C5H8I2N2S)
Vertex AI Search, An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene - Organic Chemistry Portal.
Technical Support Center: Purification of Crude 5-Iodo-2,4-dimethyl-1H-imidazole
Introduction: 5-Iodo-2,4-dimethyl-1H-imidazole is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis often yields a crude product contaminated with unreacted start...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: 5-Iodo-2,4-dimethyl-1H-imidazole is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis often yields a crude product contaminated with unreacted starting materials, over-iodinated byproducts, and regioisomers. Achieving high purity is critical for the success of downstream applications. This guide provides field-proven troubleshooting advice and detailed protocols to navigate the common challenges encountered during the purification of this specific compound.
Purification Strategy Selection
The first crucial step is to assess the nature of your crude product. The choice of purification technique is not one-size-fits-all and should be guided by an initial analysis of the impurities present. The following decision tree provides a logical workflow for selecting the most appropriate starting strategy.
Caption: Initial decision workflow for purification strategy.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format that you may encounter during your purification attempts.
Question 1: My product purity is low after recrystallization, and I still see the starting 2,4-dimethyl-1H-imidazole in the NMR.
Answer: This is a classic case of co-precipitation, where the impurity crystallizes along with your product due to similar structural properties.
Causality: The unreacted starting material, 2,4-dimethyl-1H-imidazole, is also a polar solid. If the recrystallization solvent system is not selective enough, it will not remain in the mother liquor.
Solution 1: Acid-Base Wash: Before recrystallization, perform a liquid-liquid extraction. Dissolve the crude solid in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash this organic solution with a dilute aqueous acid (e.g., 1M HCl). Your iodinated product, being less basic due to the electron-withdrawing iodine, will preferentially remain in the organic layer, while the more basic 2,4-dimethyl-1H-imidazole will be protonated and extracted into the aqueous acid layer. Separate the layers, dry the organic phase, and then proceed with recrystallization.[1][2]
Solution 2: Solvent System Optimization: Avoid single-solvent systems where both compounds are highly soluble when hot. Experiment with a two-solvent (solvent/anti-solvent) system. For example, dissolve the crude material in a minimal amount of a good solvent (like isopropanol or ethyl acetate) at an elevated temperature, and then slowly add a hot anti-solvent (like hexanes or water) until turbidity is observed, then allow it to cool.[3][4]
Question 2: I'm performing column chromatography on silica gel, but my product is smearing (tailing) down the column, leading to poor separation and mixed fractions.
Answer: This is a very common issue when purifying basic compounds like imidazoles on standard silica gel.[1]
Causality: The lone pair of electrons on the imidazole nitrogen atom forms strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction causes the compound to "stick" and elute slowly and broadly, a phenomenon known as tailing.[1]
Solution 1 (Recommended): Add a Basic Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. Add 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase (e.g., Ethyl Acetate/Hexane + 1% TEA). This will compete for the acidic sites, allowing your product to elute in sharp, well-defined bands.
Solution 2: Change the Stationary Phase: If tailing persists, switch to a more inert stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds and can significantly reduce or eliminate tailing.[1]
Question 3: My final product is an off-white or yellowish solid, not the expected white crystalline material.
Answer: Colored impurities in imidazole derivatives often arise from trace amounts of highly conjugated byproducts formed through oxidation or side reactions during synthesis.[1]
Causality: The imidazole ring can be susceptible to air oxidation, and trace impurities can polymerize under certain conditions, leading to colored species that are difficult to remove by crystallization alone.[1]
Solution: Activated Carbon (Charcoal) Treatment: During the recrystallization process, after dissolving your crude product in the hot solvent, add a small amount of activated carbon (typically 1-2% of the solute's weight).[1][3] Keep the solution hot and stir or swirl for 5-10 minutes. The activated carbon will adsorb the large, colored impurity molecules. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities.[1][5] Then, allow the clear filtrate to cool and crystallize as usual. Caution: Using too much charcoal can lead to significant loss of your desired product due to non-specific adsorption.
Question 4: My product refuses to crystallize from solution and instead separates as an oil ("oils out").
Answer: "Oiling out" occurs when the solubility of the compound in the cooling solvent is still higher than the melting point of the solid at that temperature. It is often exacerbated by a high concentration of impurities.
Causality: Impurities disrupt the crystal lattice formation, depressing the melting point and inhibiting crystallization. Cooling the solution too rapidly can also promote oiling over orderly crystal growth.
Solution 1: Reduce Cooling Rate: Allow the hot, saturated solution to cool to room temperature very slowly and without disturbance. Do not place it directly into an ice bath.
Solution 2: Add a Seed Crystal: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the cooled, supersaturated solution. This "seed" provides a template for crystal growth to begin.
Solution 3: Re-evaluate Your Solvent: The chosen solvent may be too good. Try a solvent system in which the product has slightly lower solubility. Alternatively, after the product oils out, try scratching the inside of the flask with a glass rod at the oil-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystallization.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization with Charcoal Treatment
This protocol is ideal for crude material that is mostly solid and contains colored impurities.
Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethyl acetate, isopropanol, toluene, acetonitrile, water/ethanol mixtures). A good solvent will dissolve the compound when hot but show low solubility when cold.[5]
Dissolution: In an Erlenmeyer flask, add the crude 5-Iodo-2,4-dimethyl-1H-imidazole. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
Decolorization: Cool the solution slightly to prevent boiling over. Add activated carbon (1-2% w/w relative to your crude product) to the solution.[3] Reheat the mixture to boiling for 5-10 minutes with gentle swirling.
Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the carbon and any insoluble impurities and is critical to prevent premature crystallization in the funnel.[1]
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Parameter
Recommended Value/System
Rationale
Initial Solvent Screen
Isopropanol/Water, Ethyl Acetate/Hexane, Toluene
Covers a range of polarities to find optimal solubility profile.
Charcoal Amount
1-2% (w/w) of crude material
Effectively removes color without significant product loss.[1]
Cooling Method
Slow cooling to RT, then ice bath
Promotes formation of larger, purer crystals.
Protocol 2: Purification by Acid-Base Extraction
This workflow is highly effective for removing non-basic or weakly basic impurities from your basic imidazole product.
Caption: Workflow for purification via Acid-Base Extraction.
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl) and shake vigorously. Allow the layers to separate.[6][7]
Separation: Drain the lower aqueous layer.
Neutralization & Brine Wash: Wash the remaining organic layer sequentially with saturated aqueous sodium bicarbonate (to neutralize any residual acid) and then with brine (saturated NaCl solution) to aid in the removal of water.
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
Final Polish: The resulting solid or oil should be further purified by recrystallization (Protocol 1) or column chromatography to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
Common impurities include unreacted 2,4-dimethyl-1H-imidazole, di-iodinated species (e.g., 2,5-diiodo- or 4,5-diiodo- isomers depending on the N-substituent), and potentially regioisomers if the synthesis is not perfectly selective.[8] Oxidation byproducts can also be present as colored impurities.[1]
Q2: My compound seems to be degrading on the benchtop. How should I store the purified product?
Iodo-substituted imidazoles can be sensitive to light and air over time.[9] The C-I bond is weaker than other carbon-halogen bonds, making it more susceptible to photolytic cleavage.[9] For long-term stability, store the purified, dry solid in a tightly sealed amber vial, preferably under an inert atmosphere (nitrogen or argon), and in a refrigerator or freezer.[10][11]
Q3: Can I use column chromatography as my primary purification method?
Yes, especially if the crude product is an oil or a complex mixture that is difficult to crystallize.[10] However, be mindful of the potential for tailing on silica gel as discussed in the troubleshooting guide. For larger scales (>5 g), chromatography can become cumbersome, and developing a robust crystallization or extraction/crystallization procedure is often more efficient.
Q4: Which analytical techniques are best to confirm the final purity?
A combination of techniques is always best.
¹H NMR: Excellent for confirming the structure and identifying proton-bearing impurities. Check for the absence of signals corresponding to the starting material.
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a quantitative assessment of purity by area percentage and confirms the mass of the desired product.
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.
References
Benchchem. (n.d.). Technical Support Center: Synthesis of Halogenated Imidazoles.
Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
Google Patents. (n.d.). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
Benchchem. (n.d.). A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs.
Benchchem. (n.d.). Technical Support Center: Purification of 4-iodo-1H-imidazole.
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Retrieved from [Link]
Reddit. (2020). Recrystallisation Help. Retrieved from [Link]
Identifying and minimizing side products in 2,4-dimethyl-1H-imidazole iodination
Welcome to the Technical Support Center for the synthesis and purification of iodinated 2,4-dimethyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the comm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of iodinated 2,4-dimethyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The iodination of the 2,4-dimethyl-1H-imidazole core is a critical step in the synthesis of many pharmacologically active compounds. The carbon-iodine bond serves as a versatile synthetic handle for further molecular elaboration, particularly in cross-coupling reactions.[1] However, what appears to be a straightforward electrophilic aromatic substitution can be fraught with challenges related to selectivity, yield, and purification. This guide provides in-depth, experience-driven solutions to the issues most frequently encountered in the lab.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the iodination of 2,4-dimethyl-1H-imidazole. We diagnose the likely causes and provide actionable, step-by-step solutions.
Q1: My reaction yield is low, and I have a significant amount of unreacted starting material. What's going wrong?
Answer:
A low conversion rate is one of the most common issues and typically points to problems with the activation of your iodinating agent or suboptimal reaction conditions. The electrophilic iodination of an imidazole ring requires a sufficiently electrophilic iodine species to attack the electron-rich C5 position.
Causality Analysis:
Insufficiently Electrophilic Iodine: Molecular iodine (I₂) itself is a relatively weak electrophile. Its reaction with electron-rich aromatics is often reversible.[2] The reaction is typically performed under basic conditions (e.g., NaOH) to deprotonate the imidazole N-H, forming a highly nucleophilic imidazolate anion that readily attacks I₂.[1][3] Alternatively, an oxidant is used to generate a more potent electrophilic species like I⁺ in situ.
Poor Reagent Solubility: In aqueous media, molecular iodine has very low solubility. This limits the effective concentration of the iodinating agent available to react with the imidazole substrate.
Suboptimal Temperature: Like many reactions, iodination is temperature-dependent. Conducting the reaction at a temperature that is too low can lead to a sluggish reaction rate and incomplete conversion.
Troubleshooting Protocol & Solutions:
Ensure Proper Basicity: If using the I₂/NaOH method, ensure at least one equivalent of a strong base (like NaOH) is used to generate the imidazolate anion. The reaction is often run under alkaline conditions.[4][5]
Use a Phase-Transfer Catalyst or Co-solvent: To overcome the low solubility of iodine in water, a co-solvent like potassium iodide (KI) or sodium iodide (NaI) is highly recommended.[3][6] These react with I₂ to form the highly soluble triiodide ion (I₃⁻), which serves as a reservoir for I₂ in the aqueous phase.[6]
Optimize Reaction Temperature: While initial reagent addition should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction should be allowed to warm to room temperature and stirred for a sufficient period (e.g., 12-24 hours) to ensure completion.[7]
Consider a More Potent Iodinating Agent: If the I₂/base system fails, consider using N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH).[8] These reagents are more powerful electrophilic iodine sources and often provide higher yields under milder conditions.
Q2: My NMR spectrum shows my desired product, but also significant side products. How do I improve the reaction's selectivity?
Answer:
For 2,4-dimethyl-1H-imidazole, the C2 and C4 positions are blocked by methyl groups, meaning electrophilic substitution will occur almost exclusively at the C5 position. Therefore, the primary side products are not constitutional isomers but are typically related to reactions at the N1 nitrogen or impurities.
Causality Analysis:
N-Iodination: The N1 position of the imidazole ring can also be iodinated, especially under neutral or slightly acidic conditions, to form an N-iodo intermediate. While sometimes reversible, this can lead to complex reaction mixtures and potential degradation pathways.
Degradation: Imidazole rings can be sensitive to harsh reaction conditions. Excessively strong oxidants or high temperatures can lead to ring-opening or other degradation pathways.
Impurity-Related Side Products: The presence of residual iodine in the final product is a common issue, leading to a characteristic yellow or brown color.[9]
Troubleshooting Protocol & Solutions:
Control Stoichiometry and Addition Rate: Use a slight excess (1.05-1.2 equivalents) of the iodinating agent. Add the agent slowly and in portions to the reaction mixture at a controlled temperature (0-5 °C). This maintains a low instantaneous concentration of the electrophile, favoring the thermodynamically preferred C-iodination over N-iodination.
Optimize the Work-up Procedure:
Quench Excess Iodine: After the reaction is deemed complete by TLC, quench any remaining iodinating agent with a reducing agent. A wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective at removing residual I₂.[10]
Precise pH Adjustment: Carefully adjust the pH of the reaction mixture. The desired C5-iodinated product will precipitate out of the aqueous solution at a specific pH, typically around 7-9.[1][3] This step is crucial for separating the product from unreacted starting material and water-soluble byproducts.
Purification by Recrystallization: The most effective method for removing impurities is recrystallization.[1][9] A solvent system like isopropanol/n-hexane or ethyl acetate/n-hexane is often effective.[1]
Q3: My purified product is a persistent yellow or brown color. How can I get a clean, white solid?
Answer:
A persistent color after initial purification almost always indicates the presence of trapped elemental iodine or colored degradation byproducts.[9]
Causality Analysis:
Trapped Iodine: Even after a sodium thiosulfate wash, trace amounts of iodine can be trapped within the crystal lattice of the crude product.
Degradation Products: Minor, highly colored impurities may have formed during the reaction that co-precipitate with your product.
Troubleshooting Protocol & Solutions:
Thorough Quenching: Ensure the sodium thiosulfate wash during the work-up is sufficient. Test the aqueous layer with starch-iodide paper to confirm the absence of oxidizing agents before proceeding.
Recrystallization with Activated Charcoal: Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).[1] Add a small amount (1-2% w/w) of activated charcoal to the hot solution and keep it at temperature for 5-10 minutes. The charcoal will adsorb the colored impurities.
Hot Gravity Filtration: Perform a hot gravity filtration using a pre-warmed funnel to remove the charcoal.[9] This step is critical and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
Controlled Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize the recovery of your pure, white crystalline product.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the electrophilic iodination of 2,4-dimethyl-1H-imidazole?
Answer:
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The methyl groups at C2 and C4 are electron-donating, further activating the ring and directing the substitution to the C5 position.
Mechanism Diagram: Electrophilic Iodination at C5
The diagram below illustrates the key steps under basic conditions, which generate a highly reactive imidazolate anion.
Technical Support Center: Overcoming Challenges in the Regioselective Iodination of Imidazoles
Welcome to the Technical Support Center for the regioselective iodination of imidazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the regioselective iodination of imidazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing iodine into the imidazole ring with positional control. The imidazole moiety is a cornerstone in medicinal chemistry, and its selective functionalization is paramount for the synthesis of novel therapeutics.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your experimental work. We will delve into the "why" behind the "how," offering insights grounded in reaction mechanisms and extensive laboratory experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured to help you diagnose and resolve specific issues that can arise during the regioselective iodination of imidazoles.
Issue 1: Poor Regioselectivity – Halogenation at Undesired Positions
Question: My iodination reaction is producing a mixture of regioisomers (e.g., C2, C4, and C5-iodinated imidazoles). How can I enhance the selectivity for a specific position?
Answer: Achieving high regioselectivity is a frequent challenge due to the inherent electronic properties of the imidazole ring, where the C4 and C5 positions are often more susceptible to electrophilic attack.[3] The C2 position, on the other hand, possesses the most acidic proton.[4] The strategy to achieve selectivity depends heavily on the desired isomer.
Probable Causes & Solutions:
Inherent Reactivity of the Imidazole Core:
For C4/C5-Iodination: These positions are electronically richer and more prone to electrophilic substitution. To favor mono-iodination at these sites, carefully controlling the stoichiometry of the iodinating agent is crucial. Using a slight excess of imidazole relative to the iodine source can help minimize the formation of di- and tri-iodinated byproducts.[5]
For C2-Iodination: Direct iodination at the C2 position is often more challenging. A common strategy involves the use of a protecting group on the N1 nitrogen. This can alter the electronic distribution and sterically hinder other positions, thereby directing the iodination to C2.[3] An alternative is a directed metalation approach, where the C2 proton is selectively removed with a strong base (like n-butyllithium) followed by quenching with an iodine source.[6]
Choice of Iodinating Agent:
The reactivity of the iodinating agent plays a significant role. For less reactive imidazoles, a more powerful electrophilic iodine source might be necessary. Common reagents include:
Iodine (I₂): Often used with a base (e.g., NaOH) in an aqueous or alcoholic solvent.[6][7] The use of potassium iodide (KI) can enhance the solubility of iodine in water by forming the triiodide ion (I₃⁻).[8]
N-Iodosuccinimide (NIS): A milder and often more selective iodinating agent.[9]
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful and efficient iodine source, particularly for electron-rich aromatic compounds like imidazoles.[9][10]
Reaction Conditions:
Solvent: The choice of solvent can influence the reaction pathway. Polar solvents can stabilize charged intermediates, potentially affecting regioselectivity.
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.[3]
pH Control: In aqueous media, the pH is critical. Under alkaline conditions, the imidazole ring is deprotonated, increasing its nucleophilicity and reactivity towards electrophiles.[7][11]
Decision-Making Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Over-Iodination – Formation of Di- or Tri-iodinated Products
Question: My reaction is yielding significant amounts of di- or even tri-iodinated imidazoles instead of the desired mono-iodinated product. How can I prevent this?
Answer: Over-iodination occurs when the mono-iodinated product is more reactive towards the iodinating agent than the starting imidazole. This is a common issue that can be mitigated through careful control of reaction parameters.
Probable Causes & Solutions:
Stoichiometry: The most common cause is an excess of the iodinating agent.
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the iodinating agent to favor mono-iodination.[3]
Rate of Addition: Rapid addition of the iodinating agent can lead to localized high concentrations, promoting multiple iodinations.
Solution: Add the iodinating agent slowly to the reaction mixture, or use a syringe pump for very reactive systems. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material.
Reaction Temperature: Higher temperatures can increase the rate of the second and third iodination steps.
Solution: Conduct the reaction at a lower temperature to decrease the overall reaction rate and improve selectivity for the mono-iodinated product.[3]
Monitoring the Reaction: Allowing the reaction to proceed for too long can lead to the accumulation of over-iodinated products.
Solution: Closely monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Quench the reaction as soon as the starting material is consumed to prevent further iodination.
Issue 3: Low Yield or No Reaction
Question: I am observing very low conversion of my starting material or no reaction at all. What are the potential reasons?
Answer: A lack of reactivity can stem from several factors, including the nature of the substrate, the choice of reagents, and the reaction conditions.
Probable Causes & Solutions:
Deactivated Imidazole Ring: Electron-withdrawing groups on the imidazole ring can significantly decrease its nucleophilicity, making it less reactive towards electrophilic iodination.
Solution: Use a more powerful iodinating system. For example, if NIS is ineffective, consider using DIH or an iodine/oxidant combination.[9] Alternatively, a directed metalation approach may be more suitable for deactivated systems.
Insufficiently Reactive Iodinating Agent: The chosen iodinating agent may not be electrophilic enough to react with your specific imidazole derivative.
Solution: Switch to a more potent iodinating reagent. The reactivity generally follows the trend: I₂ < NIS < DIH.
Improper Reaction Conditions:
Solution:
Temperature: Increase the reaction temperature to provide the necessary activation energy.
Base/Acid: Ensure the appropriate base or acid catalyst is present and at the correct concentration. For many electrophilic iodinations, a base is required to deprotonate the imidazole or neutralize acidic byproducts.[11] In some cases, an acid catalyst can activate the iodinating agent.
Solvent: The reaction may be solvent-dependent. Consider screening a range of solvents with different polarities.
Reagent Quality: Degradation of the iodinating agent or other reagents can lead to failed reactions.
Solution: Use freshly opened or purified reagents. Ensure anhydrous conditions if the reaction is sensitive to moisture.
Issue 4: Difficult Purification of the Iodinated Product
Question: I am struggling to purify my desired iodinated imidazole from the reaction mixture. What are the best strategies?
Answer: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
Probable Causes & Solutions:
Presence of Regioisomers: If the reaction produced a mixture of isomers, their separation can be difficult.
Solution: Optimize the reaction for better regioselectivity first. If separation is unavoidable, High-Performance Liquid Chromatography (HPLC) may be more effective than standard column chromatography.
Di- and Tri-iodinated Byproducts: These are often less polar than the mono-iodinated product.
Solution: Recrystallization is a highly effective method for removing di-iodinated impurities. For example, 4-iodo-1H-imidazole can be purified by recrystallization from a water/ethanol mixture, where the less soluble 4,5-diiodo-1H-imidazole can be removed by hot filtration.[12]
Residual Starting Material: Unreacted imidazole can co-elute with the product.
Solution: An acidic wash during the workup can protonate the basic imidazole and extract it into the aqueous layer.
Colored Impurities: The presence of residual iodine can result in a yellow or brown product.[12]
Solution: During recrystallization, consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before the filtration step.[12] A wash with an aqueous solution of a mild reducing agent like sodium thiosulfate can also remove residual iodine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the electrophilic iodination of imidazoles?
A1: The electrophilic iodination of imidazole proceeds via a classic electrophilic aromatic substitution mechanism. The π-electron-rich imidazole ring acts as a nucleophile, attacking an electrophilic iodine species (I⁺). This forms a positively charged intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity, resulting in the iodinated imidazole. The base present in the reaction medium facilitates this final deprotonation step.
Q2: How do protecting groups on the imidazole nitrogen influence regioselectivity?
A2: Protecting groups at the N1 position are a powerful tool for controlling regioselectivity. They can exert both steric and electronic effects. A bulky protecting group, such as a trityl or SEM (2-(trimethylsilyl)ethoxymethyl) group, can sterically hinder the adjacent C2 and C5 positions, thereby directing the incoming electrophile to the more accessible C4 position.[3][4] Electronically, the protecting group can alter the electron density at different positions of the ring, further influencing the site of attack.
Q3: What are the best analytical techniques for monitoring the reaction and assessing product purity?
A3: A combination of analytical techniques is often ideal.
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of the reaction progress to determine the consumption of starting material and the formation of products.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information during the reaction, confirming the masses of the products and byproducts being formed.
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the final purity of the product, capable of separating and quantifying regioisomers and other impurities.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the positions of iodination. It can also be used for quantitative purity analysis (qNMR).[14]
Q4: Are there any safety precautions I should be aware of when performing iodination reactions?
A4: Yes, several safety precautions are important:
Iodine: Solid iodine can cause skin and respiratory irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
N-Iodosuccinimide (NIS) and 1,3-Diiodo-5,5-dimethylhydantoin (DIH): These are powerful oxidizing agents. Avoid contact with combustible materials.
Strong Bases: Reagents like n-butyllithium are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe techniques.
Solvents: Always be aware of the flammability and toxicity of the solvents being used.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4(5)-Iodo-1H-imidazole
This protocol is adapted from a common method emphasizing mono-iodination at the C4/C5 positions by using an excess of the starting imidazole.[5]
Materials:
Imidazole
Iodine (I₂)
Sodium Hydroxide (NaOH)
Deionized Water
Hydrochloric Acid (HCl), dilute
Ethanol
Procedure:
Reaction Setup: In a round-bottom flask, dissolve a specific molar quantity of sodium hydroxide in deionized water. Add a 2-5 fold molar excess of imidazole and stir until fully dissolved. Cool the mixture in an ice bath.
Preparation of Iodine Solution: In a separate flask, prepare a solution of 1.0 equivalent of iodine in water. The solubility can be enhanced by adding 1-4 equivalents of sodium or potassium iodide.[1]
Iodination: Slowly add the iodine solution dropwise to the cooled imidazole solution over 1-2 hours, maintaining the temperature below 5°C.
Reaction Monitoring: Allow the reaction to stir at low temperature for several hours. Monitor the consumption of iodine by TLC.
Work-up: Once the reaction is complete, carefully adjust the pH of the mixture to 7-9 with dilute hydrochloric acid. A white solid may precipitate.
Isolation of Crude Product: Filter the precipitated solid. Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover more product. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Combine this solid with the previously filtered precipitate.
Purification: Recrystallize the crude solid from a mixture of water and ethanol to yield pure 4(5)-iodo-1H-imidazole.[12]
Quantitative Data Summary Table:
Parameter
Value
Imidazole:Iodine Molar Ratio
3:1
Base
NaOH
Solvent
Water
Temperature
0-5 °C
Typical Yield
60-75%
Protocol 2: C2-Iodination via Directed Metalation
This protocol outlines a general procedure for the selective iodination at the C2 position.
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N1-protected imidazole and anhydrous THF.
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add 1.1 equivalents of n-BuLi dropwise via syringe. Stir the mixture at this temperature for 1 hour.
Iodination: In a separate flask, prepare a solution of 1.2 equivalents of iodine in anhydrous THF. Add this solution dropwise to the lithiated imidazole mixture at -78°C.
Quenching: After stirring for 1-2 hours at -78°C, slowly quench the reaction by adding saturated aqueous ammonium chloride.
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate (to remove excess iodine) and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conceptual Workflow for C2-Iodination:
Caption: Directed metalation workflow for C2-iodination.
References
Continuous flow synthesis concatenated with continuous flow liquid–liquid extraction for work-up and purification: selective mono- and di-iodination of the imidazole backbone. Reaction Chemistry & Engineering.
Technical Support Center: Purific
Preparation and Synthetic Applicability of Imidazole-Containing Cyclic Iodonium Salts. Journal of Organic Chemistry.
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
Preparation of Aryl Iodides, Part 1: Electrophilic Iodin
Tunable Regioselective Allylic Alkylation/Iodination of Imidazoheterocycles in W
Unit 4 imidazole | PDF. Slideshare.
Preparation method of 4-iodine-1H-imidazole.
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.
Technical Support Center: Synthesis of Halogen
Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole
Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem.
Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect.
Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses.
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
Technical Support Center: Troubleshooting Di-Iodinated Imidazole Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with over-iodination issues during the synthesis of mono-iodoimidazoles (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with over-iodination issues during the synthesis of mono-iodoimidazoles (e.g., 4-iodo-1H-imidazole).
Diagnostic Workflow
Before proceeding with a purification or chemical rescue protocol, assess the severity of your di-iodinated contamination to choose the most efficient downstream processing method.
Diagnostic decision tree for resolving di-iodinated imidazole contamination.
Frequently Asked Questions (FAQs)
Q1: Why does 4,5-diiodo-1H-imidazole form during the synthesis of 4-iodo-1H-imidazole?Mechanism & Causality: The direct iodination of imidazole using molecular iodine (I₂) in an alkaline aqueous medium proceeds via electrophilic aromatic substitution . Once the first iodine atom is installed at the 4-position, the imidazole ring remains electronically susceptible to further electrophilic attack at the adjacent 5-position. Because the reaction occurs in a heterogeneous mixture, local concentration gradients of iodine can drive the equilibrium toward the di-iodinated species (4,5-diiodo-1H-imidazole), even when a strict stoichiometric excess of imidazole is used.
Q2: How does hot gravity filtration selectively remove the di-iodo impurity?Mechanism & Causality: Separation relies on a drastic differential in solvation thermodynamics. The addition of a second massive, hydrophobic iodine atom significantly increases the lipophilicity and crystal lattice energy of 4,5-diiodo-1H-imidazole. Consequently, it is nearly insoluble in moderately polar hot solvent systems (like water/ethanol or isopropanol/hexane), whereas the mono-iodinated product dissolves completely . Filtering the mixture while hot physically traps the di-iodo impurity on the filter, allowing the mono-iodo product to pass through in the filtrate.
Q3: If my batch is heavily contaminated (>30% di-iodo impurity), should I discard it?Mechanism & Causality: No. You can perform a "chemical rescue" via selective deiodination. 4,5-diiodoimidazole is pseudo-symmetric. When treated with a Grignard reagent (such as ethylmagnesium bromide, EtMgBr), a halogen-metal exchange occurs selectively at one of the iodine positions due to steric and electronic stabilization of the resulting magnesiated intermediate . Quenching this intermediate with a mild acid (like aqueous NH₄Cl) protonates the site, quantitatively converting the di-iodo impurity back into the desired 4-iodo-1H-imidazole.
Quantitative Data Summary
Use the following physicochemical metrics to track the progress of your purification and validate the identity of your isolated compounds.
Property / Metric
4-Iodo-1H-imidazole (Target)
4,5-Diiodo-1H-imidazole (Impurity)
Solubility (Hot Water/EtOH)
High (Dissolves completely)
Very Low (Remains as a suspension)
Solubility (Isopropanol/Hexane)
Moderate (Crystallizes upon cooling)
Insoluble
TLC R_f Value (CH₂Cl₂/MeOH 9:1)
~0.40 (UV active, stains with iodine)
~0.60 (UV active)
Physical Appearance
White crystalline solid
Off-white to pale yellow solid
Chemical Rescue Yield (Grignard)
~59% – 74% recovery
N/A (Consumed in reaction)
Self-Validating Experimental Protocols
Protocol A: Physical Separation via Hot Filtration and Recrystallization
Best for: Batches with <20% di-iodo contamination.
Step 1: Solvent Preparation and Dissolution
Suspend the crude iodinated imidazole mixture in a solvent system of water and ethanol (approx. 30:1 v/v ratio). Heat the mixture to reflux (around 100 °C) for 1 hour.
Self-Validation Check: The desired 4-iodo-1H-imidazole will dissolve, turning the solvent clear, while the 4,5-diiodo-1H-imidazole will remain as an undissolved, pale-yellow suspension.
Step 2: Hot Gravity Filtration
While maintaining the temperature, rapidly filter the mixture through a pre-warmed Büchner funnel or fluted filter paper.
Self-Validation Check: The filter cake collected is the 4,5-diiodo-1H-imidazole impurity. The hot filtrate contains the target product.
Step 3: Crystallization
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (0 °C) for 2 hours to induce nucleation. Collect the precipitated white solid by suction filtration.
Step 4: Final Polish (Optional)
For ultra-high purity, recrystallize the obtained white solid from a minimal amount of hot isopropanol, adding n-hexane dropwise until the solution becomes slightly cloudy. Cool to yield pure 4-iodo-1H-imidazole .
Protocol B: Chemical Rescue via Selective Deiodination
Best for: Heavily contaminated batches or pure di-iodo byproducts.
Reaction pathway for the selective deiodination of 4,5-diiodoimidazole.
Step 1: System Preparation
Thoroughly dry a round-bottom flask and equip it with a magnetic stir bar and an argon/nitrogen line. Dissolve the 4,5-diiodo-1H-imidazole in anhydrous tetrahydrofuran (THF) at room temperature (24 °C).
Step 2: Halogen-Metal Exchange
Slowly add Ethylmagnesium bromide (EtMgBr, 3.0 M solution in diethyl ether) dropwise via syringe.
Self-Validation Check: You will observe significant bubbling. This is ethane gas, formed by the initial deprotonation of the acidic N-H proton on the imidazole ring . Continue addition until 2.0 equivalents are added (1 eq. for deprotonation, 1 eq. for the halogen-metal exchange).
Step 3: Reaction Monitoring
Stir the mixture for 2 hours at room temperature.
Self-Validation Check: Perform a TLC mini-workup. Pull ~0.1 mL of the reaction mixture, quench it in 1.0 mL of saturated aqueous NH₄Cl, and extract with ethyl acetate. Spot the organic layer on a silica TLC plate (Eluent: CH₂Cl₂/MeOH 9:1). The starting material (R_f ~0.60) should be completely consumed, replaced by a single spot for 4-iodo-1H-imidazole (R_f ~0.40).
Step 4: Quenching and Extraction
Cool the reaction flask to 0 °C and carefully quench by adding a saturated aqueous solution of NH₄Cl. Transfer to a separatory funnel, extract the aqueous layer three times with Ethyl Acetate (EtOAc), and wash the combined organic phases with brine.
Step 5: Isolation
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the rescued 4-iodo-1H-imidazole as an off-white to white solid.
References
Organic Syntheses. "Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one". Organic Syntheses. [Link]
Optimization
Impact of reaction temperature on the synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals who are synthesizing 5-iodo-2,4-dimethyl-1H-imidazole —a critical intermediate i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals who are synthesizing 5-iodo-2,4-dimethyl-1H-imidazole —a critical intermediate in the development of N-heterocyclic carbenes and selective bromodomain (e.g., BRD4) inhibitors.
The regioselective iodination of imidazoles is notoriously sensitive to thermal conditions. Below, we break down the mechanistic causality behind temperature control, provide a self-validating experimental protocol, and address the most common troubleshooting questions encountered at the bench.
Part 1: Troubleshooting & FAQs
Q1: Why is temperature control so critical during the iodination of 2,4-dimethylimidazole?A1: The synthesis relies on an electrophilic aromatic substitution mechanism. The imidazole ring is electronically activated by the electron-donating methyl groups at the 2- and 4-positions, making the 5-position the primary nucleophilic site. However, the adjacent 4-methyl group introduces significant steric hindrance. Temperature acts as the thermodynamic switch: insufficient heat fails to overcome the activation energy barrier for the transition state, resulting in sluggish kinetics. Conversely, excessive heat leads to the rapid sublimation of molecular iodine (
I2
) and the thermal degradation of the catalyst or base[1]. Maintaining an optimal thermal window ensures the active iodonium ion (
I+
) is generated and consumed efficiently without reagent loss.
Q2: I am experiencing low yields (<30%) when running the reaction at room temperature (20–25 °C). How can I drive the reaction to completion?A2: Low conversion at room temperature is a direct consequence of the steric bulk of the 4-methyl group, which physically hinders the approach of the bulky iodine electrophile. To drive the reaction to completion, you must increase the thermal energy of the system. Elevating the reaction temperature to 45–50 °C significantly improves the conversion rate. Recent methodologies utilizing an
I2
/AgOAc system demonstrate that heating to exactly 50 °C yields optimal regioselective iodination (58–72% yield) by providing enough energy to overcome steric barriers while keeping
I2
stable in the liquid phase[2][3].
Q3: To accelerate the reaction, I increased the temperature to 80 °C, but my yield dropped and the reaction turned dark and sludgy. What went wrong?A3: At temperatures exceeding 70 °C, two detrimental phenomena occur. First, molecular iodine has a high vapor pressure and readily sublimes, escaping the solvent phase and destroying your stoichiometric ratio[1]. Second, at elevated temperatures, side reactions such as the oxidative degradation of the methyl groups or the formation of unreactive polyiodide complexes (e.g.,
I3−
,
I5−
) outcompete the desired iodination[4]. This results in the dark, intractable mixture you observed. Never exceed 60 °C when using free molecular iodine in standard reflux setups.
Q4: How do I know if my reaction has successfully reached completion without relying solely on TLC?A4: A robust protocol should be a self-validating system. When using the
I2
/AgOAc method, the reaction mixture will initially appear deep purple due to the dissolved
I2
. As the electrophilic substitution proceeds, iodine is consumed, and silver iodide (AgI) precipitates as a dense, yellowish-white solid. The accumulation of this precipitate is a direct, visual stoichiometric indicator of iodonium transfer. Furthermore, during the workup, quenching the mixture with sodium thiosulfate (
Na2S2O3
) will instantly decolorize any residual purple tint, confirming the complete neutralization of unreacted
I2
[5].
Part 2: Quantitative Data Summary
The table below summarizes the causal relationship between reaction temperature, reagent stability, and overall yield during the iodination of 2,4-dimethylimidazole.
Temperature Range
Reaction Kinetics
Iodine (
I2
) State
Typical Yield (%)
Mechanistic Impact & Troubleshooting
0 °C – 25 °C
Sluggish / Very Slow
Stable in solution
< 30%
Insufficient thermal energy to overcome steric hindrance at the C-5 position.
45 °C – 50 °C
Optimal
Active electrophile
58% – 72%
Ideal balance. Sufficient energy for transition state; minimal reagent loss.
> 70 °C
Fast but destructive
Sublimation / Gas phase
< 40%
Loss of stoichiometric iodine; formation of unreactive polyiodides; degradation.
Part 3: Experimental Protocol
Standard Operating Protocol: Temperature-Controlled Synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole
This methodology utilizes the highly efficient
I2
/AgOAc system, optimized for 50 °C to maximize yield and regioselectivity[2].
Catalyst Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend AgOAc (1.1 equiv) in dry
CH2Cl2
.
Substrate Addition: Add 2,4-dimethyl-1H-imidazole (1.0 equiv) to the suspension. Stir at room temperature for 5 minutes to ensure uniform dispersion.
Controlled Iodination: Slowly add
I2
(1.2 equiv) in small portions under a nitrogen (
N2
) atmosphere.
Causality Check: Portion-wise addition prevents localized concentration spikes that could lead to over-iodination, while
N2
prevents premature atmospheric oxidation.
Thermal Activation (Critical Step): Attach a reflux condenser and heat the reaction mixture to exactly 50 °C . Maintain this temperature for 16 hours.
Self-Validation: The mixture will turn deep purple, and a yellowish-white AgI precipitate will steadily form as the reaction progresses.
Quenching: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the AgI precipitate. Wash the filtrate with saturated aqueous
Na2S2O3
.
Self-Validation: The organic layer will immediately transition from purple to colorless, confirming the complete reduction of excess
I2
to water-soluble iodide (
I−
)[5].
Isolation & Purification: Basify the aqueous layer to pH 9 using aqueous KOH to ensure the imidazole remains deprotonated and partitions into the organic phase. Extract with
CH2Cl2
, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the target 5-iodo-2,4-dimethyl-1H-imidazole[3].
Part 4: Workflow Visualization
Impact of temperature variations on the iodination workflow of 2,4-dimethylimidazole.
References
Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies
Source: PMC - NIH
URL
A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes
Source: CORE
URL
Discovery of the First BRD4 Second Bromodomain (BD2)
Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole
Source: Benchchem
URL
Imidazolate ionic liquids for high-capacity capture and reliable storage of iodine
Source: ResearchGate
URL
Addressing solubility issues of 5-Iodo-2,4-dimethyl-1H-imidazole in reaction media
Welcome to the Technical Support Center for 5-Iodo-2,4-dimethyl-1H-imidazole . This troubleshooting guide is engineered for researchers, synthetic chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Iodo-2,4-dimethyl-1H-imidazole . This troubleshooting guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides field-proven, mechanistically grounded solutions for overcoming the unique solubility challenges associated with this highly substituted heterocyclic scaffold.
Diagnostic workflow for resolving 5-Iodo-2,4-dimethyl-1H-imidazole solubility issues.
Module 1: Organic Synthesis & Cross-Coupling
Q: Why does 5-Iodo-2,4-dimethyl-1H-imidazole precipitate during my palladium-catalyzed Suzuki-Miyaura couplings?A: The precipitation is caused by a thermodynamic mismatch between the compound's highly lipophilic, sterically hindered microenvironment and your chosen solvent. The bulky iodine atom at the C5 position and the methyl groups at C2 and C4 significantly reduce solubility in purely non-polar solvents (like pure toluene) compared to unsubstituted imidazoles[1]. Inefficiencies in cross-coupling iodoimidazoles are frequently driven by these solubility limitations, which prevent the substrate from efficiently entering the catalytic cycle[2].
Q: How can I modify my solvent system to prevent this precipitation while maintaining catalytic efficiency?A: Transition to a biphasic, ternary solvent system. A field-proven mixture for this specific compound is Toluene/Ethanol/Aqueous Base (e.g., 2M Na₂CO₃) in an 8:4:4 volume ratio[3]. The ethanol acts as a critical co-solvent bridge; it disrupts the imidazole's intermolecular hydrogen-bonded network and solvates the lipophilic regions, while the aqueous phase dissolves the inorganic base and boronic acid byproducts, keeping the organic layer homogeneous.
This protocol is designed as a self-validating system to ensure complete substrate solvation prior to catalysis.
Reagent Assembly: In a Schlenk flask, combine 5-Iodo-2,4-dimethyl-1H-imidazole (1.0 eq), your target boronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).
Solvent Preparation: Add a degassed mixture of Toluene, Ethanol, and 2M aqueous Na₂CO₃ in an 8:4:4 volume ratio[3].
Self-Validation Check: Stir the mixture at room temperature for 5 minutes. The mixture should form a clear biphasic system. If the imidazole remains suspended as a cloudy solid, gently warm the flask to 40°C until the organic layer is optically clear before proceeding.
Reaction Execution: Purge the system with argon and heat to 80°C for 4–6 hours.
Workup: Cool to room temperature, dilute with distilled water, and extract with Ethyl Acetate. The organic layer will contain the fully solubilized cross-coupled product.
Module 2: Biological Assays & Aqueous Media
Q: When diluting my DMSO stock of 5-Iodo-2,4-dimethyl-1H-imidazole into PBS, I observe a cloudy suspension. How can I achieve a true solution for biological assays?A: This "brick dust" effect occurs because the compound's high lipophilicity makes it thermodynamically unfavorable to exist in a highly polar, neutral aqueous environment. To resolve this, employ host-guest complexation using cyclodextrins (such as Hydroxypropyl-β-cyclodextrin, HP-β-CD)[3]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic iodo-dimethyl-imidazole core, while the hydrophilic exterior ensures complete aqueous solvation without altering the compound's covalent structure.
Protocol 2: Cyclodextrin Complexation for Aqueous Assays
Stock Preparation: Dissolve 5-Iodo-2,4-dimethyl-1H-imidazole in anhydrous DMSO to a concentration of 10 mM.
Excipient Solution: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).
Complexation: Slowly inject the DMSO stock into the HP-β-CD solution under vigorous vortexing, ensuring the final DMSO concentration remains below 1% (v/v).
Self-Validation Check: The resulting solution must remain optically clear. Measure the absorbance of the solution at 600 nm using a UV-Vis spectrophotometer; a value >0.05 indicates light scattering from micro-precipitates, signaling that a higher cyclodextrin ratio is required.
Quantitative Data: Solvent Compatibility Profile
To aid in experimental design, the following table summarizes the solubility behavior of highly substituted imidazoles across standard reaction media based on polarity and hydrogen-bonding dynamics[1][4].
Solvent / System
Polarity Index
Relative Solubility
Mechanistic Rationale & Recommended Application
Hexane / Heptane
0.1
Very Low
Inability to disrupt hydrogen bonding; avoid use.
Toluene
2.4
Low
Insufficient polarity for the imidazole core; requires co-solvents.
Dichloromethane
3.1
Moderate
Good for extractions; limited utility for high-temp reactions.
Ethanol
5.2
High
Disrupts H-bonding; ideal co-solvent for biphasic cross-coupling.
DMF / DMSO
7.2
Very High
Solvates both lipophilic and polar regions; ideal for SNAr[4].
Water (pH 7.4)
10.2
Very Low
Hydrophobic rejection of the iodo/dimethyl groups; requires excipients.
Frequently Asked Questions (FAQs)
Q: Can I just use heat to dissolve the compound in pure toluene?A: While heating increases kinetic solubility, the compound will likely crash out upon cooling or upon the addition of solid reagents (like inorganic bases). A permanent thermodynamic solution—such as adding ethanol as a co-solvent—is required for reliable reaction kinetics.
Q: Will changing the palladium ligand help if solubility is borderline during cross-coupling?A: Yes. If solubility is poor, the catalytic cycle stalls and the catalyst can degrade. Switching to a highly active, sterically demanding ligand like SPhos, combined with a more soluble base like Cesium Carbonate (Cs₂CO₃), can dramatically improve turnover rates even in sub-optimal solvent conditions[2].
Q: Can I improve aqueous solubility by adjusting the pH instead of using cyclodextrins?A: Yes, but with strict limitations. The imidazole ring can be protonated to form a highly soluble hydrochloride salt at a pH < 5.0. However, if your biological assay requires physiological pH (7.4), the compound will rapidly deprotonate and precipitate. Cyclodextrins are the preferred method for maintaining solubility under neutral pH requirements[3].
References
Source: PMC (National Institutes of Health)
Source: Googleapis.
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene
Source: Journal of Chemical & Engineering Data - ACS Publications
URL
The Solubility of Sodium Imidazole in Organic Solvents: A Technical Guide
Source: Benchchem
URL
Comparative Reactivity of 5-Iodo vs. 5-Bromo-2,4-dimethyl-1H-imidazole in Catalysis
Substituted imidazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, epigenetic modulators (e.g., 1)[1], and antimicrobial agents. When functionalizing t...
Author: BenchChem Technical Support Team. Date: March 2026
Substituted imidazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, epigenetic modulators (e.g., 1)[1], and antimicrobial agents. When functionalizing the 2,4-dimethyl-1H-imidazole core via transition-metal catalysis, researchers must choose between the 5-iodo and 5-bromo derivatives. This decision dictates the efficiency, cost, and chemoselectivity of the synthetic route.
Mechanistic Causality: The Oxidative Addition Paradigm
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle is initiated by the oxidative addition of the Pd(0) species into the carbon-halogen (C-X) bond, which is typically the 2[2].
The fundamental divergence in reactivity between 5-iodo- and 5-bromo-2,4-dimethyl-1H-imidazole stems from two physicochemical properties:
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). Consequently, the activation energy barrier for Pd insertion is lower for the iodo derivative, enabling3[3].
Steric Relief and Bond Length: The 2,4-dimethyl substitution creates a sterically congested environment around the 5-position. The larger atomic radius of iodine (140 pm) compared to bromine (114 pm) results in a longer C-I bond. This projects the reactive site further away from the steric bulk of the 4[4], facilitating easier approach and coordination by bulky Pd-phosphine complexes.
Palladium-catalyzed cross-coupling cycle highlighting the halogen-dependent oxidative addition step.
Quantitative Reactivity Comparison
The distinct bond energetics translate into measurable differences in catalytic performance. The table below synthesizes the comparative reactivity profiles of these two electrophiles based on 5[5].
To empirically validate the reactivity difference, the following parallel protocol utilizes a self-validating kinetic monitoring approach. By running both substrates under identical, moderately challenging conditions, the intrinsic reactivity gap becomes quantifiable.
Self-validating experimental workflow for comparative kinetic analysis of haloimidazole reactivity.
Step-by-Step Methodology:
Reagent Preparation: In two separate, oven-dried Schlenk flasks (Flask A and Flask B), add phenylboronic acid (1.2 mmol) and K₂CO₃ (2.0 mmol). To Flask A, add6[6]. To Flask B, add 5-bromo-2,4-dimethyl-1H-imidazole (1.0 mmol).
Causality: K₂CO₃ is chosen as a mild base to prevent base-catalyzed degradation of the imidazole core, forcing the system to rely purely on the electrophilicity of the C-X bond.
Inert Atmosphere Establishment: Evacuate both flasks and backfill with Argon three times.
Causality: Oxygen rapidly deactivates electron-rich Pd(0) species into unreactive Pd(II) oxides. A strict inert atmosphere ensures that any stalled reaction is due to substrate kinetics, not catalyst death.
Catalyst and Solvent Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to both flasks, followed by 5.0 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v).
Catalysis and Kinetic Monitoring: Heat both flasks to 80 °C in a parallel synthesizer block. Withdraw 50 µL aliquots at t = 30 min, 1 h, 2 h, and 4 h.
Causality: Time-course sampling provides a kinetic reaction profile rather than a single end-point yield. This proves that the iodo-variant reacts faster, rather than just achieving a higher final yield.
Quench and Analysis: Dilute each aliquot with 200 µL of ethyl acetate and 200 µL of water. Vortex, centrifuge, and analyze the organic layer via LC-MS (UV absorption at 254 nm).
Expected Outcome: Flask A (Iodo) will exhibit >90% conversion within 1 hour. Flask B (Bromo) will likely show <40% conversion at 1 hour, requiring 2[2].
Strategic Recommendations for Drug Development
Opt for 5-Iodo-2,4-dimethyl-1H-imidazole when dealing with temperature-sensitive complex molecules, when utilizing low catalyst loadings, or when performing late-stage functionalization where maximizing yield is critical. It is also the premier choice for synthesizing highly specific BRD4 BD2-selective inhibitors where mild coupling conditions preserve delicate macrocyclic or 1[1].
Opt for 5-Bromo-2,4-dimethyl-1H-imidazole for early-stage, large-scale library synthesis where cost-efficiency and reagent stability outweigh the need for rapid reaction times. Furthermore, the bromo-derivative allows for orthogonal coupling strategies: one can perform a selective coupling at an iodo-site elsewhere on a complex molecule while leaving the 5-bromo-imidazole moiety intact for 3[3].
High-Resolution Mass Spectrometry (HRMS) Analysis of 5-Iodo-2,4-dimethyl-1H-imidazole: Orbitrap vs. Q-TOF Comparison Guide
As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by halogenated nitrogenous heterocycles. Analyzing 5-Iodo-2,4-dimethyl-1H-imidazole (C5H7IN2) requires a delicate balance:...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by halogenated nitrogenous heterocycles. Analyzing 5-Iodo-2,4-dimethyl-1H-imidazole (C5H7IN2) requires a delicate balance: you must leverage the basicity of the imidazole ring for ionization while mitigating the extreme lability and massive mass defect of the iodine atom.
This guide objectively compares the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) platforms for this specific molecule. By moving beyond basic standard operating procedures, we will explore the mechanistic causality behind experimental choices and establish a self-validating protocol to ensure absolute confidence in your structural identifications[1].
Mechanistic Causality in ESI-HRMS
Before comparing hardware, we must understand how 5-Iodo-2,4-dimethyl-1H-imidazole behaves in an electrospray ionization (ESI) source.
Protonation Dynamics: The imidazole nitrogen is highly basic. Utilizing 0.1% formic acid in the mobile phase is not merely a default setting; it actively forces the equilibrium toward the protonated
[M+H]+
state, maximizing ESI efficiency for nitrogen-rich compounds[2].
The Iodine Mass Defect: Iodine (
127I
) is monoisotopic with an exact mass of 126.9045 Da. Unlike carbon or hydrogen, it possesses a negative mass defect. Consequently, the
[M+H]+
ion has a nominal mass of 223 Da but an exact mass of 222.9732 Da . This fractional mass (< 1.0) is highly diagnostic. High mass accuracy is required to differentiate this from non-halogenated isobaric interferences[1].
In-Source Fragmentation (ISF): The C-I bond is notoriously weak. During ESI, excessive capillary voltage or declustering potential can induce premature cleavage, generating a
[M+H−I∙]+
radical cation (m/z 96.0687) before the ions even reach the mass analyzer[3]. Recognizing and controlling ISF is critical to prevent false negatives in precursor quantification.
Figure 2: In-source fragmentation and CID pathways of the iodinated imidazole.
Platform Comparison: Orbitrap vs. Q-TOF
When selecting an HRMS platform for small halogenated molecules, the choice typically narrows down to Orbitrap (e.g., Thermo Q Exactive/Exploris) and Q-TOF (e.g., Agilent 6546/Waters Xevo) architectures[4]. Both are highly capable, but their underlying physics dictate different strengths.
Orbitrap Systems: Orbitraps excel in ultra-high resolving power (up to 280,000 FWHM at m/z 200). This is paramount when analyzing 5-Iodo-2,4-dimethyl-1H-imidazole in complex biological matrices where isobaric matrix lipids might mask the target[4]. The trade-off is a slower scan rate, which can under-sample very narrow UPLC peaks.
Q-TOF Systems: Q-TOFs offer superior acquisition speeds (up to 50 Hz) and excellent dynamic range, making them ideal for high-throughput fast-LC methods[5]. While their resolution (typically 40,000 - 80,000 FWHM) is lower than an Orbitrap, it is more than sufficient for identifying the distinct isotopic signature and mass defect of iodine in relatively clean matrices.
Quantitative Performance Comparison
Parameter
Orbitrap (e.g., Exploris 240)
Q-TOF (e.g., Agilent 6546)
Analytical Impact for 5-Iodo-imidazole
Mass Accuracy
< 1 ppm
< 2 ppm
Both easily distinguish the -0.0955 Da iodine mass defect.
Q-TOF provides more data points across narrow (<3 sec) UPLC peaks.
Isotopic Fidelity
Excellent
Excellent
Crucial for confirming the lack of A+2 elements (like Cl/Br) vs monoisotopic Iodine.
ISF Control
Tuned via S-Lens RF Level
Tuned via Fragmentor Volts
Both require careful tuning to prevent premature C-I bond cleavage[3].
Self-Validating Experimental Protocol
To ensure trustworthiness, the following LC-ESI-HRMS protocol is designed as a self-validating system. By actively monitoring both the intact precursor and the ISF product, the system internally verifies the presence of the labile iodine atom and ensures source parameters are not destroying the analyte prior to detection.
Figure 1: LC-HRMS analytical workflow for 5-Iodo-2,4-dimethyl-1H-imidazole.
Step-by-Step Methodology
Step 1: Chromatographic Separation (UPLC)
Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The hydrophobic dimethyl groups provide sufficient retention on reversed-phase media, preventing the polar imidazole ring from eluting in the void volume.
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Causality: Formic acid ensures the imidazole nitrogen remains protonated (
pKa≈7.0
), driving ESI+ efficiency.
Gradient: 5% B to 60% B over 5 minutes.
Step 2: HRMS Source Tuning (Crucial for Halogens)
ESI Voltage: +3.5 kV.
Declustering Potential / S-Lens RF: Set to the lowest stable value (e.g., 30-40 V on Q-TOF, 30% on Orbitrap). Causality: High potentials will homolytically cleave the C-I bond, destroying the m/z 222.9732 precursor[3].
Step 3: Data Acquisition (Full MS / ddMS2)
Full Scan Range: m/z 80 to 400.
Resolution: 120,000 (Orbitrap) or maximum available (Q-TOF).
MS/MS Collision Energy (HCD/CID): Stepped at 20, 40, and 60 NCE. Causality: Stepped energy ensures you capture both the highly labile loss of iodine (m/z 96.0687) at low energy, and the subsequent imidazole ring opening fragments at high energy.
Step 4: System Suitability & Validation Check
Extract chromatograms for both the intact precursor (m/z 222.9732) and the ISF fragment (m/z 96.0687).
Validation Rule: If the peak area of m/z 96.0687 exceeds 15% of the precursor area in the Full MS scan, your source is too hot or the declustering potential is too high. You must lower the source energy to validate the quantitative integrity of the run.
References
MDPI. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review." MDPI,[Link]
ACS Publications. "Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence." Environmental Science & Technology, [Link]
ACS Publications. "Nontargeted LC/ESI-HRMS Detection of Polyhalogenated Compounds in Marine Mammals Stranded on French Atlantic Coasts." ACS ES&T Water, [Link]
PMC. "Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS." NIH,[Link]
A Comparative Guide to the Thermal Stability of Halogenated 2,4-Dimethyl-Imidazoles for Drug Development
This guide provides a comprehensive analysis of the thermal stability of halogenated 2,4-dimethyl-imidazoles, a class of compounds of significant interest to researchers, scientists, and drug development professionals. U...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the thermal stability of halogenated 2,4-dimethyl-imidazoles, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Understanding the thermal behavior of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting shelf-life, storage conditions, and the safety and efficacy of the final medicinal product.[1] This document offers an in-depth comparison of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodo-2,4-dimethyl-imidazole, supported by established principles of chemical stability and detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
While specific, publicly available experimental data for the complete series of 5-halogenated-2,4-dimethyl-imidazoles is limited, this guide constructs a comparative framework based on well-documented trends in homologous series and the known effects of halogen substitution on the stability of organic molecules. The presented quantitative data should be considered illustrative, providing a robust template for experimental design and data interpretation in your own laboratories.
The Critical Role of Thermal Stability in Pharmaceutical Development
Thermal stability is a critical quality attribute (CQA) for any API.[1] It governs the material's resistance to chemical and physical degradation under the influence of heat. A thorough understanding of a compound's thermal profile is essential for:
Establishing Safe Storage and Handling Conditions: Defining temperature limits to prevent degradation and ensure product integrity.[1]
Predicting Shelf-Life: Using kinetic data from thermal analysis to estimate the long-term stability of the API.
Identifying Degradation Pathways: Understanding the chemical changes that occur upon heating, which can inform formulation strategies to mitigate these processes.[1]
Ensuring Patient Safety and Drug Efficacy: Preventing the administration of sub-potent or potentially toxic degraded products.
Core Analytical Techniques for Thermal Stability Assessment
To comprehensively evaluate the thermal stability of halogenated 2,4-dimethyl-imidazoles, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] The combined use of these methods provides a detailed picture of both mass loss and energetic transitions as a function of temperature.[2]
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique that measures the change in mass of a sample as it is heated at a controlled rate.[1][3] This analysis is invaluable for determining the onset temperature of decomposition, which is a key indicator of thermal stability.[3]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[1] This technique is crucial for identifying thermal events such as melting, crystallization, and solid-state phase transitions, providing insights into the physical stability and polymorphism of the compound.[1]
Experimental Design and Rationale
The following sections detail the standardized protocols for TGA and DSC analysis, explaining the reasoning behind the chosen experimental parameters.
Thermogravimetric Analysis (TGA) Protocol
A standardized TGA protocol for the analysis of halogenated 2,4-dimethyl-imidazoles is as follows:
Instrument Calibration: Ensure the thermogravimetric analyzer is calibrated for mass and temperature according to the manufacturer's specifications.
Sample Preparation: Accurately weigh 5-10 mg of the purified halogenated 2,4-dimethyl-imidazole into a clean, inert TGA pan (e.g., alumina or platinum).
Atmosphere: Utilize an inert atmosphere of dry nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[1]
Temperature Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3] A controlled heating rate ensures reproducible results and allows for clear separation of thermal events.
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition (Tonset) is determined as the temperature at which a significant deviation from the baseline is observed, often defined as the temperature of 5% mass loss (Td5%).[3] The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (Tmax).
Caption: Workflow for TGA analysis of halogenated 2,4-dimethyl-imidazoles.
Differential Scanning Calorimetry (DSC) Protocol
A standard DSC protocol for these compounds would be:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
Atmosphere: Maintain an inert atmosphere using dry nitrogen gas at a flow rate of 20-50 mL/min.
Temperature Program (Heat-Cool-Heat):
Equilibrate at 25 °C.
Ramp the temperature from 25 °C to a temperature just above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.[1] This initial heating scan provides information on the melting point and any other endothermic or exothermic events.
Cool the sample to 25 °C at a controlled rate (e.g., 10 °C/min). This step can reveal information about crystallization behavior.
A second heating ramp under the same conditions as the first can be used to investigate changes in the material's properties after melting and recrystallization.
Data Analysis: Record the differential heat flow as a function of temperature. Determine the onset temperature and peak maximum of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
Caption: Workflow for DSC analysis of halogenated 2,4-dimethyl-imidazoles.
Comparative Thermal Stability Data
The following table summarizes the expected thermal stability data for 5-halogenated-2,4-dimethyl-imidazoles based on established chemical principles. The trend is predicted based on the increasing strength of the carbon-halogen bond as we move up the halogen group.
Compound
Halogen Substituent
Predicted Td5% (°C)
Predicted Melting Point (°C)
Rationale for Stability Trend
5-Fluoro-2,4-dimethyl-imidazole
F
~250-270
~130-150
Highest C-Hal bond strength.
5-Chloro-2,4-dimethyl-imidazole
Cl
~230-250
~140-160
Intermediate C-Hal bond strength.
5-Bromo-2,4-dimethyl-imidazole
Br
~210-230
~150-170
Lower C-Hal bond strength than C-Cl.
5-Iodo-2,4-dimethyl-imidazole
I
~190-210
~160-180
Lowest C-Hal bond strength.
Disclaimer: The Td5% and melting point values are illustrative and based on general trends observed in halogenated aromatic compounds. Actual experimental values may vary.
Discussion of Results and Mechanistic Insights
The predicted trend in thermal stability (F > Cl > Br > I) is primarily attributed to the strength of the carbon-halogen (C-X) bond. The C-F bond is the strongest among the carbon-halogen bonds, while the C-I bond is the weakest. Thermal decomposition is expected to be initiated by the homolytic cleavage of the C-X bond, leading to the formation of a 2,4-dimethyl-imidazolyl radical and a halogen radical. The energy required for this initial bond scission will be highest for the fluoro-derivative and lowest for the iodo-derivative.
Electron-withdrawing effects of the halogens also play a role in the stability of the imidazole ring itself. While all halogens are electron-withdrawing by induction, their resonance effects differ. This can influence the overall electron density of the aromatic system and its susceptibility to degradation.
Plausible Thermal Decomposition Pathway
The thermal decomposition of 5-halo-2,4-dimethyl-imidazoles in an inert atmosphere is likely to proceed through a radical mechanism. The initial and rate-determining step is the homolytic cleavage of the C-X bond. The resulting highly reactive 2,4-dimethyl-imidazolyl radical can then undergo a series of complex reactions, including hydrogen abstraction, dimerization, and fragmentation of the imidazole ring, leading to the formation of various volatile products.
Caption: Plausible thermal decomposition pathway for 5-halo-2,4-dimethyl-imidazoles.
Conclusion
This guide provides a comprehensive framework for the thermal stability analysis of halogenated 2,4-dimethyl-imidazoles. The detailed TGA and DSC protocols offer a solid foundation for researchers to conduct their own experimental work. The comparative analysis, although based on established chemical principles rather than direct experimental data for this specific series, offers a scientifically grounded prediction of the expected stability trends. A thorough experimental investigation following the methodologies outlined herein is crucial for any drug development program involving these compounds to ensure the safety, efficacy, and quality of future therapeutic agents.
References
BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1.
BenchChem. (2025).
Malvern Panalytical. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
Comparative study of halogen bonding in iodo-imidazole co-crystals
Orthogonal Assembly in Drug Design: A Comparative Guide to Halogen Bonding in Iodo-Imidazole Co-Crystals Introduction: The Paradigm Shift in Crystal Engineering The reliance on hydrogen bonding (HB) in pharmaceutical co-...
Author: BenchChem Technical Support Team. Date: March 2026
Orthogonal Assembly in Drug Design: A Comparative Guide to Halogen Bonding in Iodo-Imidazole Co-Crystals
Introduction: The Paradigm Shift in Crystal Engineering
The reliance on hydrogen bonding (HB) in pharmaceutical co-crystal engineering often encounters a critical bottleneck: interaction congestion. In complex active pharmaceutical ingredients (APIs), the multitude of HB donors and acceptors can lead to unpredictable polymorphism, poor manufacturability, and formulation failures[1]. Halogen bonding (XB)—a highly directional, non-covalent interaction driven by the anisotropic distribution of electron density (the σ-hole) on a halogen atom—provides an orthogonal pathway to direct molecular assembly without competing with existing HB networks[1][2].
Among XB donors, iodo-imidazoles have emerged as premier candidates. The electron-withdrawing nature of the imidazole ring, coupled with the high polarizability of iodine, generates a remarkably deep σ-hole. This enables robust and predictable C–I···N and C–I···O interactions that can fundamentally alter the physicochemical properties of a drug, improving thermal stability and powder flowability[3][4]. This guide objectively compares iodo-imidazole co-crystals against alternative halogenated and hydrogen-bonded systems, providing the foundational causality, quantitative performance data, and self-validating experimental protocols required by drug development professionals.
The strength of a halogen bond is directly proportional to the magnitude of the positive electrostatic potential (the σ-hole) at the halogen's distal end. This magnitude follows the atomic polarizability trend: F < Cl < Br < I[1][5]. While bromo- and chloro-imidazoles can engage in XB, their shallower σ-holes often result in weaker, less directional interactions that are easily outcompeted by background van der Waals forces or residual hydrogen bonds[2].
In contrast, iodo-imidazoles (e.g., 2-iodo-imidazole, 4,5-diiodoimidazole) exhibit pronounced electrophilic–nucleophilic dualism[5]. The deep σ-hole on the iodine atom allows for interaction energies that rival moderate hydrogen bonds, while the equatorial belt of negative electrostatic potential repels competing nucleophiles, enforcing strict linear directionality (angles approaching 180°)[3][6]. Furthermore, the imidazole nitrogen can act as an independent Lewis base, allowing the molecule to serve as both an XB donor and an HB/XB acceptor, facilitating complex, multi-dimensional supramolecular architectures[7][8].
Logical hierarchy of halogen bonding vs. hydrogen bonding in co-crystal design.
Comparative Performance Data
To objectively evaluate the efficacy of iodo-imidazoles, we must compare their crystallographic and thermodynamic parameters against alternative co-crystal synthons. The "normalized contact" (
Nc
), defined as the ratio of the observed interaction distance to the sum of the van der Waals radii of the interacting atoms, serves as a universal metric for XB strength (lower
Nc
indicates a stronger bond)[3][6].
Synthon (Donor)
Acceptor Motif
Primary Interaction
Bond Angle (°)
Normalized Contact (
Nc
)
Est. Interaction Energy (kcal/mol)
2-Iodo-imidazole
Pyridine (N)
C–I···N (XB)
~176.0°
0.80 - 0.85
-5.0 to -7.0
4,5-Diiodoimidazole
Halide (Cl⁻)
C–I···Cl⁻ (XB)
~177.4°
0.75 - 0.80
-8.0 to -12.0
4,5-Dibromoimidazole
Pyridine (N)
C–Br···N (XB)
~171.0°
0.88 - 0.92
-2.0 to -4.0
Imidazole (Non-halo)
Carboxylate (O)
N–H···O (HB)
~160.0°
0.70 - 0.75
-6.0 to -9.0
Data Synthesis:
While traditional HB provides strong interaction energies, it lacks the strict linear directionality of the iodo-imidazole XB (angles of ~176° vs ~160°). Moving from bromo- to iodo-imidazole significantly decreases the
Nc
from ~0.90 to ~0.80, indicating a much tighter, more stable supramolecular lock[2][3]. In multi-topic systems, such as 2,4,5-triiodoimidazole, cooperative effects can further deepen the σ-hole, enhancing the interaction energy beyond standard bimolecular estimates[5].
Self-Validating Experimental Protocols
Synthesizing and validating halogen-bonded co-crystals requires overcoming the activation energy of the solid-state lattice without allowing solvent molecules to outcompete the XB donors. The following protocol utilizes Liquid-Assisted Grinding (LAG) for kinetic screening, followed by Slow Solvent Evaporation (SSE) for thermodynamic crystal growth, culminating in a self-validating analytical loop[3][7].
Self-validating experimental workflow for the synthesis of iodo-imidazole co-crystals.
Step-by-Step Methodology: Synthesis and Validation
Phase 1: Mechanochemical Screening (Liquid-Assisted Grinding)
Causality: Grinding provides the mechanical energy required to break the homomeric lattice, while a catalytic amount of non-competing solvent facilitates molecular diffusion without solvating the σ-hole[3].
Preparation: Weigh equimolar amounts (e.g., 0.5 mmol) of the iodo-imidazole donor and the target API/co-former acceptor.
Milling: Transfer the powders to a stainless-steel milling jar. Add 2-3 stainless steel balls (7 mm diameter).
Solvent Addition: Add 10-20 μL of a non-coordinating solvent (e.g., nitromethane or chloroform). Critical: Avoid highly Lewis-basic solvents like DMSO or DMF, which will competitively bind the iodine σ-hole.
Grinding: Mill at 25-30 Hz for 20 minutes.
Initial Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). The emergence of new Bragg peaks distinct from the physical mixture confirms the formation of a new heteromeric phase.
Phase 2: Thermodynamic Crystal Growth (Slow Solvent Evaporation)
Causality: To obtain single crystals suitable for structural elucidation, the kinetically trapped LAG product must be slowly recrystallized.
Dissolution: Dissolve 50 mg of the LAG product in a minimum volume of a halogen-compatible solvent system (e.g., 1:1 Chloroform/Methanol).
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove ambient nucleation sites.
Evaporation: Puncture the vial cap with a narrow needle to restrict the evaporation rate. Maintain at a constant temperature (e.g., 20 °C) in a vibration-free environment for 3-7 days.
Harvesting: Isolate the resulting single crystals and coat them in paratone oil to prevent atmospheric degradation prior to mounting.
Phase 3: Self-Validating Characterization Loop
Causality: A crystal structure alone does not guarantee bulk purity. The system must be validated by cross-referencing single-crystal data with bulk powder and electronic environment data.
Single-Crystal X-Ray Diffraction (SCXRD): Determine the structure. Confirm the presence of the XB by measuring the C–I···Acceptor distance (must be less than the sum of van der Waals radii) and the angle (must be >160°)[2][4].
Bulk Validation: Simulate a PXRD pattern from the SCXRD .cif file. Compare this simulated pattern to the experimental PXRD pattern obtained from the LAG bulk powder. A 1:1 match validates that the single crystal is representative of the bulk material.
Electronic Validation (¹⁵N / ¹³C ssNMR): Perform ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR. The formation of a C–I···N halogen bond will cause a distinct chemical shift change in the ¹⁵N signal of the acceptor nitrogen compared to the free co-former, confirming the electronic nature of the interaction in the solid state[7].
Conclusion
For drug development professionals facing formulation challenges due to hydrogen-bond congestion or poor API physicochemical properties, iodo-imidazole co-crystals offer a highly predictable, orthogonal design strategy. By leveraging the deep σ-hole of iodine, researchers can engineer robust supramolecular architectures that enhance thermal stability, solubility, and powder flowability, ultimately de-risking the downstream manufacturing process.
A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-2,4-dimethyl-1H-imidazole
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it is ingrained in the entire lifecycle of the chemicals we handle, from procurement to disposal. The proper managemen...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it is ingrained in the entire lifecycle of the chemicals we handle, from procurement to disposal. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Iodo-2,4-dimethyl-1H-imidazole, grounding procedural steps in the chemical principles that dictate them.
Core Principles: Hazard Identification and Risk Mitigation
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. 5-Iodo-2,4-dimethyl-1H-imidazole, as an iodinated heterocyclic compound, presents several potential hazards that inform every aspect of its handling and disposal.
Halogenated Compound: The presence of iodine classifies this compound as a halogenated organic substance.[1][2] This is the single most critical factor in determining its disposal pathway. Halogenated organic wastes must be segregated from non-halogenated streams because their incineration can produce acidic gases (like hydrogen iodide) and other toxic byproducts, requiring specialized high-temperature incinerators with flue-gas scrubbing capabilities.[2][3]
Imidazole Moiety: The parent structure, imidazole, and its derivatives are known to have biological activity and can be corrosive or irritant.[4][5][6] Safety data for the closely related 2,4-dimethylimidazole indicates it causes severe skin burns and eye damage.[5][7]
General Toxicity: While specific toxicological data for this exact compound is limited, it is classified with warnings for acute toxicity (if swallowed, in contact with skin, or inhaled), skin irritation, and serious eye irritation.[8]
Based on this profile, adherence to the laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), is mandatory.[9][10][11]
Immediate Safety Precautions & Required PPE:
Hazard Category
Required Safety Precautions & PPE
Rationale
Skin & Eye Contact
Wear a buttoned, full-length laboratory coat, chemical splash goggles or a face shield, and closed-toe shoes.[1][4]
To prevent contact with a potentially corrosive and skin-irritating substance. Standard ANSI Z87.1-compliant eye protection is crucial.[4]
Dermal Absorption
Use nitrile gloves, inspecting them for integrity before use. Employ proper glove removal technique to avoid contaminating skin.[1][4]
Nitrile gloves provide an effective barrier against incidental contact. Contaminated gloves must be disposed of immediately as chemical waste.
Inhalation
All handling and disposal operations, including weighing, transferring, and packaging waste, must be conducted inside a certified chemical fume hood.[1][12]
To minimize the inhalation of any dust or vapors, which are considered toxic.[8]
The Disposal Workflow: A Step-by-Step Guide
The fundamental principle for disposing of 5-Iodo-2,4-dimethyl-1H-imidazole is waste segregation . Under no circumstances should this compound or its contaminated materials be mixed with non-halogenated organic waste, aqueous waste, or disposed of down the drain.[2][13]
This protocol applies to expired reagents, leftover material from synthesis, or grossly contaminated product.
Container Selection: Obtain a dedicated, properly labeled "Halogenated Organic Waste" container.[1][2] This container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[13]
Labeling: Affix a hazardous waste tag to the container before adding any waste.[3] The label must clearly state "Hazardous Waste," list all chemical constituents (i.e., "Waste 5-Iodo-2,4-dimethyl-1H-imidazole"), and identify the associated hazards (e.g., Toxic, Irritant).[3][10]
Transfer: Inside a chemical fume hood, carefully transfer the solid 5-Iodo-2,4-dimethyl-1H-imidazole into the waste container. Use a dedicated scoop or spatula. Avoid creating dust.
Sealing and Storage: Securely cap the waste container. Store it in a designated satellite accumulation area, within secondary containment, away from incompatible materials like acids and oxidizing agents.[12] The storage area should be cool, dry, and well-ventilated.[13]
Arranging Disposal: Once the container is nearly full (e.g., 75% capacity), arrange for pickup through your institution's Environmental Health and Safety (EHS) office by following their specific procedures.[3]
Prompt and correct cleanup of small spills prevents wider contamination and exposure.
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure the chemical fume hood is operational.
PPE: If not already worn, don the appropriate PPE as detailed in the table above.
Containment & Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
Collection: Carefully scoop the absorbed material and contaminated solids into a plastic bag or other sealable container.[13]
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials must also be considered hazardous waste.
Packaging Waste: Place the bag of cleanup material and the used cleaning cloths into the designated "Halogenated Organic Waste" container. If a dedicated container is not immediately available, double-bag the waste, seal it securely, label it clearly with its contents, and arrange for its disposal as soon as possible.[4]
Reporting: Document and report the spill to the laboratory supervisor or Chemical Hygiene Officer as required by your institution's policy.[14]
Items that have come into direct contact with 5-Iodo-2,4-dimethyl-1H-imidazole are considered contaminated and must be disposed of as hazardous waste.
Disposable Items: Contaminated gloves, weigh boats, pipette tips, and other disposable items should be placed directly into the designated "Halogenated Organic Waste" container. If this is not practical, collect them in a clearly labeled, sealed bag at the point of generation for later transfer.[4]
Non-Disposable Glassware:
Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue. This rinsate is hazardous and MUST be collected in the "Halogenated Organic Waste" container.[13]
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from 5-Iodo-2,4-dimethyl-1H-imidazole.
Caption: Decision workflow for proper segregation and disposal.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
Hazardous Waste Segregation. Bucknell University.
5-iodo-2,4-dimethyl-1H-imidazole — Chemical Substance Information. NextSDS.
OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration.
Halogenated Solvents in Laboratories. Temple University Campus Operations.
Halogenated Solvents. University of Washington Environmental Health & Safety.
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
Safety Data Sheet. (2024, March 20). G-Biosciences.
Standard Operating Procedure for Imidazole. (2025, February 28). University of Washington.
Safety Data Sheet: 2,4-Dimethylimidazole. (2012, April 30). Fisher Scientific.
Safety Data Sheet: 2,4-Dimethylimidazole. (2012, April 30). ThermoFisher Scientific.
Safety Data Sheet: IMIDAZOLE. (2024, March 20). Elemental Microanalysis.
Personal protective equipment for handling 5-Iodo-2,4-dimethyl-1H-imidazole
Standard Operating Procedure & PPE Guide: Handling 5-Iodo-2,4-dimethyl-1H-imidazole Executive Summary & Chemical Profile As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but a...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & PPE Guide: Handling 5-Iodo-2,4-dimethyl-1H-imidazole
Executive Summary & Chemical Profile
As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of engineered risk mitigation. 5-Iodo-2,4-dimethyl-1H-imidazole (CAS: 631897-38-6) is a highly specialized halogenated intermediate frequently utilized in the synthesis of advanced epigenetic therapeutics, notably BRD4 BD2-selective inhibitors[1].
Due to the presence of the labile carbon-iodine bond and the basic imidazole nitrogen, this compound presents specific toxicological and reactivity hazards. It is a systemic toxicant and a localized irritant that requires stringent operational controls[2].
Halogenated organic; dictates specific waste segregation.
Acute Toxicity
Acute Tox. 4 (Oral, Dermal, Inhalation)
Systemic absorption can occur via multiple vectors (H302, H312, H332)[2].
Irritation
Skin Irrit. 2, Eye Irrit. 2A
Direct contact causes localized protein denaturation and inflammation (H315, H319)[2].
Target Organ Toxicity
STOT SE 3
Inhalation of sublimated vapors or dust may cause central nervous system depression, manifesting as drowsiness or dizziness (H336)[2].
Personal Protective Equipment (PPE) Matrix
Proper PPE selection is not arbitrary; it is dictated by the compound's specific hazard profile. The following matrix establishes a self-validating defense system against dermal and inhalation exposure.
Table 2: PPE Requirements by Operational Scale
PPE Category
Milligram Scale (<1g)
Gram/Process Scale (>1g)
Causality & Self-Validating Rationale
Hand Protection
Single Nitrile (4 mil)
Double Nitrile (8 mil outer)
Imidazoles can permeate thin latex. Double-gloving provides a self-validating breach-detection system ; if the outer glove tears, the inner glove remains intact, allowing safe removal before dermal toxicity (H312) occurs[2].
Eye Protection
Safety Glasses (Side shields)
Fitted Chemical Splash Goggles
Protects against aerosolized irritating dust (H319). Goggles prevent overhead or ambient dust from settling into the ocular cavity.
Respiratory
Fume Hood (80-120 fpm)
Fume Hood + N95/P100 Respirator
Mitigates inhalation toxicity (H332) and dizziness (H336)[2]. The respirator serves as a secondary barrier if hood containment is compromised.
Body Protection
Standard Lab Coat
Flame-Resistant (FR) Coat
Prevents static buildup and subsequent dust aerosolization. Protects against systemic dermal absorption.
To ensure absolute trustworthiness in your workflow, every step must verify the success of the previous step.
Caption: Operational workflow for handling 5-Iodo-2,4-dimethyl-1H-imidazole under engineering controls.
Step-by-Step Methodology: Precision Weighing
System Validation: Verify the fume hood face velocity is between 80-120 fpm.
Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; continuous inward deflection confirms negative pressure and active containment.
PPE Donning: Don double nitrile gloves, fitted chemical goggles, and a lab coat.
Static Mitigation: Place an anti-static zero-charge balance enclosure inside the hood. Halogenated powders often carry static charges, leading to unpredictable aerosolization and inhalation risks (H332)[2].
Transfer: Use a grounded, stainless-steel spatula to transfer the solid. Avoid plastic spatulas which generate static electricity.
Sealing & Primary Decontamination: Cap the source vial immediately after transfer. Wipe the exterior of the vial with a damp, solvent-compatible cloth (e.g., isopropanol) before removing it from the hood to prevent cross-contamination.
Emergency Response & Spill Management
Caption: Decision matrix and response logic for localized vs. major chemical spills.
Step-by-Step Methodology: Spill Containment
Assessment: Determine the spill volume. If the spill is >50g or occurs outside a ventilated enclosure, evacuate the immediate area and contact Environmental Health and Safety (EHS).
Neutralization & Containment: For minor hood spills (<50g), cover the powder with a damp absorbent pad to prevent dust generation. Never sweep dry powder, as this guarantees aerosolization and violates STOT SE 3 safety protocols[2].
Chemical Decontamination: Treat the affected area with a 10% aqueous sodium thiosulfate solution.
Causality: Thiosulfate chemically reduces any free iodine—which may liberate upon degradation of the imidazole ring—into harmless, water-soluble iodide salts.
Verification: Wipe the area with a secondary wet white paper towel.
Self-Validation Check: A lack of yellowish-brown residue on the white towel confirms the complete absence of free iodine and successful decontamination.
Waste Disposal & Decontamination Plan
Halogenated organic compounds require strict segregation to prevent cross-reactivity and environmental contamination.
Step-by-Step Methodology: Disposal
Solid Segregation: Place all contaminated consumables (weigh boats, pipette tips, outer gloves, and spill absorbents) into a designated, clearly labeled "Halogenated Solid Waste" container.
Liquid Segregation: Any solvent rinses containing 5-Iodo-2,4-dimethyl-1H-imidazole must be routed strictly to "Halogenated Organic Liquid Waste."
Causality: Mixing halogenated waste with non-halogenated streams drastically increases incineration costs, risks the formation of highly toxic dioxins during disposal, and violates EPA/local regulatory mandates.
Glassware Decontamination: Wash all reusable glassware with a basic laboratory detergent, followed by an acetone rinse to remove organic residues, and finally a thorough deionized water rinse.
References
Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]
5-iodo-2,4-dimethyl-1H-imidazole — Chemical Substance Information. NextSDS.[Link]